Tin(II) oxide
Description
Significance and Emerging Roles of Tin(II) Oxide in Modern Materials Research
This compound is a p-type semiconductor, a relatively rare characteristic among oxide materials, which are predominantly n-type. ama-science.orgunsri.ac.id This intrinsic property makes it a promising candidate for the development of various electronic devices. unibo.it Researchers are actively exploring its use in thin-film transistors (TFTs), where it could enable the fabrication of complementary metal-oxide-semiconductor (CMOS) devices entirely from oxide materials. unibo.itarxiv.orggoogle.com
The significance of SnO also extends to energy storage technologies. It is being investigated as a potential anode material in lithium-ion batteries and sodium-ion batteries due to its high theoretical specific capacity. mdpi.combohrium.com Furthermore, its catalytic properties are being explored for various chemical reactions and in the development of gas sensors. samaterials.comdb-thueringen.de The ability to synthesize SnO in nanostructured forms, such as nanoparticles and nanosheets, further enhances its potential by providing a high surface area and novel properties. ijcce.ac.iracademicpublishers.orgresearchgate.net
Scope of Academic Inquiry into this compound Systems
The academic inquiry into this compound is broad and multifaceted. A significant portion of research focuses on the synthesis of high-quality SnO materials. Various methods are being investigated, including hydrothermal techniques, microwave-assisted synthesis, and precipitation, to produce SnO with controlled purity, crystal structure, and morphology. unsri.ac.idijcce.ac.iracademicpublishers.orgacs.org
Another major area of investigation is the characterization of its fundamental properties. This includes detailed studies of its crystal and electronic structure, as well as its optical and electrical properties. arxiv.orgwikipedia.org Understanding these fundamental aspects is crucial for optimizing its performance in various applications.
Furthermore, extensive research is dedicated to exploring the applications of SnO. This includes its use in:
Electronics: As a p-type semiconductor in thin-film transistors and other electronic components. unibo.itgoogle.comchemiis.com
Energy Storage: As an anode material in next-generation batteries. mdpi.comacs.orgbohrium.com
Sensors: For the detection of various gases. ama-science.orgdb-thueringen.desolechem.eu
Catalysis: As a catalyst in various chemical processes. samaterials.comchemiis.com
Fundamental Distinctions and Interrelationships with Other Tin Oxides (e.g., SnO₂, Sn₃O₄)
Tin exists in several oxide forms, primarily this compound (SnO), tin(IV) oxide (SnO₂), and the intermediate tin oxide (Sn₃O₄). db-thueringen.de These oxides exhibit distinct properties due to the different oxidation states of tin.
| Feature | This compound (SnO) | Tin(IV) Oxide (SnO₂) | Tin(III,IV) Oxide (Sn₃O₄) |
| Oxidation State of Tin | +2 | +4 | +2 and +4 |
| Semiconductor Type | p-type ama-science.orgunsri.ac.id | n-type unsri.ac.idscielo.br | p-type or n-type db-thueringen.dersc.org |
| Crystal Structure | Tetragonal (litharge) wikipedia.orgresearchgate.net | Tetragonal (rutile) researchgate.netmaterialsproject.org | Layered structure db-thueringen.de |
| Band Gap | ~2.5-3.0 eV db-thueringen.dewikipedia.org | ~3.6 eV db-thueringen.de | ~2.2-3.0 eV db-thueringen.de |
| Thermodynamic Stability | Metastable, oxidizes to SnO₂ at elevated temperatures. unsri.ac.idresearchgate.net | Most stable form. researchgate.net | Metastable intermediate. db-thueringen.de |
Interrelationships:
SnO is a metastable phase and can be oxidized to the more stable SnO₂ at higher temperatures, typically starting around 400°C and fully transforming by 600°C. unsri.ac.idresearchgate.netresearchgate.net Sn₃O₄ is an intermediate phase that can be formed during the transition from SnO to SnO₂. db-thueringen.deacs.org The formation of heterojunctions between these different tin oxides, such as p-n junctions between SnO and SnO₂, is an active area of research. ama-science.orgresearchgate.netmarquette.edu These heterostructures can exhibit enhanced properties, for instance, improved sensitivity in gas sensors. db-thueringen.dersc.org The ability to control the synthesis to obtain pure phases or specific mixtures of these oxides is crucial for tailoring the material properties for specific applications. acs.org
Structure
2D Structure
Propriétés
Numéro CAS |
21651-19-4 |
|---|---|
Formule moléculaire |
OSn |
Poids moléculaire |
134.71 g/mol |
Nom IUPAC |
oxygen(2-);tin(2+) |
InChI |
InChI=1S/O.Sn/q-2;+2 |
Clé InChI |
CJGYQECZUAUFSN-UHFFFAOYSA-N |
SMILES |
O=[Sn] |
SMILES canonique |
[O-2].[Sn+2] |
Point d'ébullition |
Decomposes (NIOSH, 2016) Decomposes |
Densité |
6.3 (NIOSH, 2016) 6.45 g/cm³ 6.3 |
melting_point |
1976 °F @ 600 mmHg. (Decomposes) (NIOSH, 2016) 1976°F@600 mmHg (decomposes) (600 mmHg): 1976°F (Decomposes) |
Autres numéros CAS |
21651-19-4 |
Description physique |
Tin(ii) oxide appears as brownish-black powder or black to blue-black crystalline solid. Mp: 1080°C (decomposes); density: 6.45 g cm-3. Insoluble in water. DryPowder; OtherSolid BLUE-TO-BLACK CRYSTALLINE POWDER. Brownish-black powder or black to blue-black crystalline solid. Brownish-black powder. |
Pictogrammes |
Irritant; Health Hazard |
Solubilité |
Insoluble (NIOSH, 2016) Solubility in water: none Insoluble |
Pression de vapeur |
0 mm Hg (approx) (NIOSH, 2016) 0 mmHg 0 mmHg (approx) |
Origine du produit |
United States |
Advanced Synthesis Methodologies for Tin Ii Oxide Architectures
Solution-Based Approaches for Controlled Morphologies
Solution-based synthesis offers a versatile and cost-effective platform for producing Tin(II) oxide in various forms, including nanoparticles, films, and complex nanocrystalline structures. These methods leverage chemical reactions in a liquid medium to control nucleation and growth.
Sol-Gel and Hydrothermal Synthesis Techniques for Nanoparticles and Films
The sol-gel process is a wet-chemical technique widely used for fabricating metal oxides from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. sumdu.edu.uaresearchplateau.com It offers advantages such as low processing temperatures, homogeneity, and the flexibility to create dense monoliths, thin films, and nanoparticles. sumdu.edu.uaresearchplateau.com While much of the literature focuses on Tin(IV) oxide (SnO₂), the principles can be adapted for this compound by carefully controlling the oxidation state of the tin precursor. researchgate.netaip.org The preparation of the solution is critical, as the divalent nature of SnO can be easily oxidized to the tetravalent state. aip.org A novel approach using SnCl₂·2H₂O and alcohol as precursors has been used to deposit orthorhombic SnO thin films at room temperature via a sol-gel spin coating method. aip.org
Hydrothermal synthesis involves a chemical reaction in a sealed, heated aqueous solution. This method is effective for producing crystalline nanoparticles. d-nb.info A microwave-assisted hydrothermal technique has been shown to be a novel and efficient method for synthesizing single-phase this compound nanoparticles, offering benefits like reduced reaction time and enhanced kinetics compared to conventional hydrothermal methods. ijcce.ac.iracademicpublishers.org This technique can produce large quantities of homogeneous nanoparticles, with a mean crystallite size of about 5 nm, in a short time. ijcce.ac.ir In one study, SnO nanoparticles were prepared by a hydrothermal method and subsequently oxidized to SnO₂ by annealing at 700°C, demonstrating the initial formation of the SnO phase. procedia-esem.eu
| Method | Precursor(s) | Key Parameters | Resulting SnO Architecture | Reference(s) |
| Sol-Gel Spin Coating | SnCl₂·2H₂O, Ethanol (B145695)/Isopropanol/Methanol | Room temperature deposition, 24-hour aging of sol | Polycrystalline orthorhombic SnO thin films | aip.org |
| Microwave-Assisted Hydrothermal | Tin precursors | Studied effects of molarity, pH, time, and microwave power | Single-phase nanoparticles (~5 nm) | ijcce.ac.iracademicpublishers.org |
| Conventional Hydrothermal | SnCl₂·2H₂O, Urea | Autoclave at 150°C for 24 h | SnO nanoparticles (pre-annealing phase) | procedia-esem.eu |
Chemical Solution Deposition (CSD) for Thin Film Fabrication
Chemical Solution Deposition (CSD) is a favored alternative to vacuum-based techniques for fabricating thin films due to its cost-effectiveness and simplicity. rsc.org This method involves depositing a precursor solution onto a substrate, followed by thermal treatment to yield the desired oxide film. The choice of precursor is crucial in defining the process conditions. rsc.org
Researchers have developed novel heteroleptic Tin(II) complexes that serve as effective precursors for CSD. acs.org By using a specific tin complex, SnOₓ films can be deposited, and through controlled post-deposition annealing (PDA) atmospheres, either p-type SnO or n-type SnO₂ films can be selectively obtained. acs.orgnih.gov For instance, annealing in an argon atmosphere yields tetragonal romarchite SnO films with high crystallinity. acs.org Another approach involves solution combustion synthesis (SCS), a process that uses self-energy-generating combustion chemistry to produce metal oxides. unibo.it While challenges exist in creating p-type SnO films with this method, it remains a promising area of research. unibo.it
| CSD Technique | Precursor | Deposition & Annealing Conditions | Resulting SnO Architecture | Reference(s) |
| Spin Coating with PDA | Heteroleptic Tin(II) complex | Spin coating followed by Post-Deposition Annealing (PDA) in Argon | Crystalline, tetragonal (romarchite) SnO thin films | acs.org |
| Spin Coating (Additive-Free) | Homoleptic Sn(II) β-ketoiminate complexes | Hydrolysis upon air exposure, heat treatment under oxygen | SnOₓ layers (potential for SnO) | rsc.org |
| Solution Combustion Synthesis (SCS) | Various tin ion precursors | Solution-based deposition with combustion | SnO as a potential p-type oxide film | unibo.it |
Reverse Microemulsion Precipitation for Nanocrystalline Structures
The reverse microemulsion method utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids, where nanosized water droplets are stabilized by a surfactant layer in a continuous oil phase. core.ac.uk These aqueous droplets act as nanoreactors, confining the reaction and controlling particle growth, which leads to the formation of homogeneous and monodisperse nanoparticles. core.ac.uk
This technique has been employed to synthesize various metal oxides, including tin oxide. core.ac.uk The process typically involves mixing two microemulsions, one containing the tin precursor (like tin chloride) and the other a precipitating agent (such as ammonium (B1175870) oxalate (B1200264) or aqueous ammonia). core.ac.ukacs.org The resulting precipitate is then separated from the surfactant and solvent and calcined at a specific temperature to form the final nanocrystalline oxide powder. core.ac.uk While much of the research in this area has focused on SnO₂, the method is adaptable for SnO synthesis by carefully selecting precursors and controlling the calcination process to prevent oxidation to the Sn(IV) state. core.ac.ukresearchgate.net
| Microemulsion System | Precursor(s) | Precipitating Agent | Key Process Steps | Reference(s) |
| Water-in-oil | Tin(IV) chloride | Ammonium oxalate | Mixing of two microemulsions, precipitation, centrifugation, washing, drying, and calcination at 500°C. | core.ac.uk |
| AOT-based | Indium nitrate, Tin chloride | Water droplets | Mixing, calcination. The study focuses on ITO but demonstrates the principle for mixed oxides. | acs.org |
| Ionic Surfactant | Tin(IV) chloride | Not specified | Control of nanoparticle size by varying the water-to-surfactant ratio. | researchgate.net |
Vapor-Phase and Plasma-Assisted Growth Techniques
Vapor-phase and plasma-assisted techniques represent a class of methods where material is transported in the vapor phase to a substrate to form a film. These techniques offer high purity and precise control over film thickness and uniformity.
Atomic Layer Deposition (ALD) for Ultrathin Films
Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting chemical reactions. researchgate.net ALD allows for the growth of highly conformal and uniform films with atomic-level thickness control. nih.gov While many ALD processes for tin oxide result in SnO₂, specific precursors and process conditions can favor the deposition of SnO. To date, only a limited number of precursors have been identified for depositing SnO by ALD, such as bis(1-dimethylamino-2-methyl-2-propoxy)tin(II). aip.org The development of new tin precursors is an active area of research to enable more versatile and efficient ALD of SnO films. researchgate.netaip.org
| Precursor(s) | Reactant(s) | Deposition Temperature | Growth Rate | Reference(s) |
| Bis[bis(trimethylsilyl)amino]tin(II) | Ozone, Water | 80–250 °C | 0.05–0.18 Å/cycle | aip.org |
| Tetrakis(dimethylamino)tin (B92812) | Hydrogen peroxide | 50–300 °C | ~1.2 Å/cycle | researchgate.net |
| Tributyltin ethoxide | Ozone | 200–300 °C | 0.62 Å/cycle (at 225°C) | nih.gov |
| Tin(II) acetylacetonate | Water | 140–200 °C (ALD window) | ~0.85 Å/cycle | rsc.org |
Sputtering and Plasma-Based Synthesis of Nanoparticles and Films
Sputtering is a physical vapor deposition technique where atoms are ejected from a solid target material due to bombardment by energetic ions. researchgate.net This method is noted for producing films with less contamination and high purity. nih.gov By controlling sputtering conditions like temperature, pressure, and gas composition, the deposited films can be tuned from n-type SnO₂ to p-type SnO. nih.gov For example, reactive DC-magnetron sputtering using a metallic tin target in an argon and oxygen gas mixture allows for the deposition of tin oxide films. scielo.org.mx The crystalline phase can be controlled by varying the substrate temperature; at lower temperatures, a tetragonal phase is obtained, while a mixture of phases can occur at higher temperatures. scielo.org.mxscielo.org.mx
Plasma-based synthesis, including plasma-enhanced chemical vapor deposition (PECVD) and thermal plasma synthesis, utilizes the energy of plasma to facilitate chemical reactions. mdpi.comaip.org A mini-arc plasma source has been used to synthesize pure tin oxide nanoparticles from a tin source in an oxygen-containing environment. cambridge.org PECVD has been used to deposit transparent, conducting tin oxide films from mixtures of tetramethyltin (B1198279) and oxygen at substrate temperatures between 150 and 300°C. aip.org Non-thermal plasma jets discharged into liquid have also been used to synthesize tin oxide nanoparticles. oiccpress.com
| Method | Target/Precursor | Key Parameters | Resulting SnO Architecture | Reference(s) |
| DC Magnetron Sputtering | Metallic Tin Target | Ar:O₂ gas mixture (6:1), 60 W power, varied substrate temp (53-243°C) | Films with tetragonal and orthorhombic phases depending on temperature | scielo.org.mxscielo.org.mx |
| Magnetron Sputtering | Tin target with nickel inserts | Argon-oxygen plasma, followed by two-stage annealing | Polycrystalline films including SnO and other nonstoichiometric phases | |
| Plasma-Enhanced CVD (PECVD) | Tetramethyltin, Oxygen | Substrate temp: 150-300°C | Transparent, conducting tin oxide films | aip.org |
| Mini-arc Plasma Source | Not specified | Not specified | Non-agglomerated rutile SnO₂ nanoparticles (principles applicable to SnO) | cambridge.org |
| Non-thermal Plasma Jet | Not specified | DC high-voltage (13 kV) in liquid | Spherical, homogenous SnO₂ nanoparticles (principles applicable to SnO) | oiccpress.com |
Direct Oxidation and Vapor-Liquid-Solid (VLS) Mechanisms for Nanostructures
The creation of this compound (SnO) nanostructures can be achieved through several advanced synthesis methodologies, including direct oxidation and the Vapor-Liquid-Solid (VLS) mechanism. Each method offers distinct pathways to control the morphology and properties of the resulting nanomaterials.
Direct Oxidation
Direct oxidation is a straightforward method that involves the thermal treatment of metallic tin in an oxygen-containing environment. The process can be finely tuned by controlling parameters such as temperature, time, and the composition of the carrier gas to produce various nanostructures. For instance, the oxidation of tin nanoparticles can be controlled to form specific surface oxide layers. acs.org Studies have shown that at around 600 °C, the presence of Sn²⁺ begins to increase, peaking at approximately 800 °C. acs.org This direct oxidation process is crucial for applications where the surface state of the nanoparticles determines their functionality. The transformation of SnO to tin(IV) oxide (SnO₂) through direct oxidation typically occurs at temperatures between 400 °C and 600 °C without forming intermediate phases. unsri.ac.idresearchgate.netunsri.ac.id
Vapor-Liquid-Solid (VLS) Mechanism
The Vapor-Liquid-Solid (VLS) mechanism is a widely adopted process for growing one-dimensional (1D) nanostructures like nanowires and nanobelts. nih.govmdpi.com The VLS process is typically initiated by a metallic catalyst, such as gold (Au), which, upon heating, forms a liquid alloy droplet with the tin source material. kashanu.ac.irresearchgate.net
The fundamental steps of the VLS growth mechanism are:
Vapor Transport : A tin-containing precursor (e.g., SnO powder) is vaporized and transported to a substrate coated with catalyst nanoparticles. mdpi.comkashanu.ac.ir
Alloy Formation : At a temperature above the eutectic point of the catalyst and the source material, the vapor absorbs into the catalyst particles, forming liquid alloy droplets. kashanu.ac.ir
Supersaturation and Nucleation : Continuous feeding of the vapor leads to the supersaturation of the liquid alloy. kashanu.ac.ir
Precipitation and Growth : Once supersaturated, the source material precipitates, and a crystalline nanowire begins to grow from the liquid droplet, which is often observed at the tip of the nanowire. kashanu.ac.irresearchgate.net
The diameter of the resulting nanowires is directly influenced by the size of the catalyst droplets. kashanu.ac.ir Researchers have successfully synthesized SnO₂ nanowires with diameters ranging from 20 to 100 nm using the VLS method. kashanu.ac.ir An adaptation of this technique, involving an alternate supply of tin and water vapor, has been shown to suppress undesired radial growth, allowing for better control over the nanowire diameter.
| Parameter | Description | Typical Values/Conditions | Reference |
|---|---|---|---|
| Catalyst | Metal used to form the liquid eutectic alloy. | Gold (Au) | kashanu.ac.ir |
| Source Material | Precursor that provides the tin and oxygen. | SnO powder | kashanu.ac.ir |
| Growth Temperature | Temperature required to form the liquid alloy and drive the reaction. | 800 °C - 980 °C | mdpi.com |
| Resulting Nanostructure | The final 1D morphology achieved. | Nanowires | mdpi.comkashanu.ac.ir |
| Nanowire Diameter | The typical diameter of the grown nanowires. | 20 - 100 nm | kashanu.ac.ir |
Fabrication of Low-Dimensional this compound Materials
The fabrication of low-dimensional SnO materials, including two-dimensional (2D) nanosheets and one-dimensional (1D) nanorods, is critical for harnessing their unique properties in advanced applications.
The synthesis of 2D SnO structures, such as monolayers and nanosheets, has been achieved through various innovative methods.
Liquid-Phase Exfoliation (LPE) : This top-down method involves the exfoliation of bulk layered materials into nanosheets using techniques like ultrasonication in a suitable solvent. wikipedia.orgmdpi.com The process overcomes the weak van der Waals forces between the layers of the parent material. wikipedia.orgfrontiersin.org LPE is advantageous due to its scalability and cost-effectiveness. wikipedia.orgresearchgate.net While widely used for materials like graphene, it has been adapted for various oxides. wikipedia.orgarxiv.org A novel approach has utilized tin-oxide quantum dots to assist in the LPE process, enabling the formation of larger nanosheets.
Hydrothermal/Solvothermal Synthesis : These bottom-up methods involve chemical reactions in an aqueous (hydrothermal) or non-aqueous (solvothermal) solvent at elevated temperatures and pressures. aip.orgscientific.net By carefully controlling reaction parameters such as precursors (e.g., SnCl₂), pH, temperature, and the use of surfactants, the morphology of the resulting SnO can be directed towards 2D nanosheets. unsri.ac.idunsri.ac.idaip.org For example, SnO micro-sheets have been synthesized via a hydrothermal-alkaline solution at a relatively low temperature of 95 °C. unsri.ac.idunsri.ac.id
Liquid Metal Printing : A scalable technique for producing large-area SnO monolayers involves harvesting the naturally formed oxide layer from the surface of molten tin. acs.org A substrate is brought into contact with the liquid metal, and van der Waals forces facilitate the delamination of the atomically thin oxide sheet. acs.org This method has produced p-type semiconducting SnO monolayers with thicknesses around 6.3 nm and lateral sizes exceeding 100 µm. acs.orgresearchgate.net
| Synthesis Method | Description | Key Parameters | Resulting Structure | Reference |
|---|---|---|---|---|
| Liquid-Phase Exfoliation | Top-down exfoliation of bulk material in a solvent. | Solvent choice, sonication energy, use of stabilizers. | Nanosheets | wikipedia.org |
| Hydrothermal Synthesis | Chemical reaction in a sealed, heated aqueous solution. | Precursor (SnCl₂), pH (alkaline), temperature (95-180°C). | Micro-sheets, Nanosheets | unsri.ac.idaip.org |
| Liquid Metal Printing | Delamination of the surface oxide layer from molten tin. | Substrate choice, contact with molten tin. | Monolayers, Nanosheets | acs.orgresearchgate.net |
Achieving precise control over the dimensions and alignment of 1D SnO nanostructures is essential for their integration into functional devices.
Template-Assisted Synthesis : This method provides excellent control over the dimensions of nanorods and nanowires by using a porous template, most commonly Anodic Aluminum Oxide (AAO). nih.govjwent.net The process involves filling the nanochannels of the AAO template with a tin precursor, followed by a chemical reaction or thermal treatment to form the SnO nanostructures. nih.govjwent.net The diameter and length of the nanowires are dictated by the pore dimensions of the template. nih.gov This technique has been used to create SnO₂ nanowires with diameters of 100 nm and 250 nm. nih.gov Combining the template method with a hydrothermal process allows for the fabrication of various nanostructures, including nanotubes and nanowires, with dimensions significantly larger than those from conventional hydrothermal methods. jwent.netjwent.net
Hydrothermal Methods : While also used for 2D structures, hydrothermal synthesis can be tuned to favor 1D growth. mdpi.com By controlling factors like precursor concentration, pH, and the use of structure-directing agents, the anisotropic growth of crystals can be promoted. mdpi.comberkeley.edu For example, under specific conditions where the (110) crystal plane of SnO₂ has the lowest nucleation energy, preferential growth occurs along the Current time information in Bangalore, IN. direction, leading to the formation of nanorods and nanowires. mdpi.com Research has demonstrated the synthesis of nanorods with lengths of approximately 423 nm and widths of 81 nm, and nanowires with lengths of 200 nm and widths of 15 nm through this method. mdpi.com
Vapor Transport and Condensation : As detailed in section 2.2.3, vapor-based methods like VLS are primary techniques for growing 1D nanostructures. jmst.org The controlled delivery of source materials in a chemical vapor transport system allows for the growth of various oxide nanomaterials, with morphology being dependent on parameters like temperature, gas flow rate, and reaction time. jmst.org
| Synthesis Method | Control Mechanism | Typical Dimensions | Reference |
|---|---|---|---|
| Template-Assisted (AAO) | Pore dimensions of the Anodic Aluminum Oxide template define nanostructure diameter and length. | Diameter: ~100-300 nm; Length: up to 25 µm | nih.govjwent.net |
| Hydrothermal | Control of reaction kinetics (temperature, pH, precursors) to favor anisotropic crystal growth. | Nanorods: ~423 nm length, ~81 nm width; Nanowires: ~200 nm length, ~15 nm width | mdpi.com |
| Vapor-Liquid-Solid (VLS) | Catalyst droplet size determines the diameter of the nanowire. | Diameter: ~20-100 nm | kashanu.ac.ir |
Structural Elucidation and Advanced Characterization of Tin Ii Oxide Systems
Crystallographic Analysis and Phase Transitions
Tetragonal Litharge Structure of Tin(II) Oxide
This compound (SnO) predominantly crystallizes in a tetragonal litharge structure, which is isostructural with the red, tetragonal modification of lead(II) oxide (PbO). wikipedia.orgmdpi.com This layered crystal structure belongs to the P4/nmm space group. mdpi.comresearchgate.netmaterialsproject.org The structure is characterized by tin atoms being square-pyramidally coordinated and oxygen atoms being tetrahedrally coordinated. mdpi.com The tin atom sits (B43327) at the apex of the pyramid, positioned above a basal plane formed by four oxygen atoms. mdpi.com This coordination is considered unusual in tin chemistry. mdpi.com
The lattice parameters for the tetragonal unit cell of SnO have been reported with slight variations across different studies, which can be attributed to the methods of synthesis and analysis. Generally, the lattice constants are given as approximately a = 3.8029 Å and c = 4.8382 Å. researchgate.net First-principles calculations have yielded similar values, with a = b = 3.85 Å and c = 4.87 Å when using the PBE functional with DFT-D2 corrections. arxiv.org The asymmetry in the crystal structure is often attributed to a sterically active lone pair of electrons on the Sn(II) ion. wikipedia.org However, electron density calculations suggest that this asymmetry is a result of an antibonding interaction between the Sn(5s) and O(2p) orbitals. wikipedia.org
Table 1: Crystallographic Data for Tetragonal this compound
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Tetragonal | wikipedia.org |
| Space Group | P4/nmm | mdpi.comresearchgate.netmaterialsproject.org |
| Lattice Constant (a) | 3.8029 Å | researchgate.net |
| Lattice Constant (c) | 4.8382 Å | researchgate.net |
| Sn-O Bond Length | 2.23 Å | materialsproject.org |
| Coordination (Sn) | 4-coordinate, square pyramidal | wikipedia.orgmdpi.com |
| Coordination (O) | 4-coordinate, tetrahedral | mdpi.comtuni.fi |
Interlayer Van der Waals Interactions in Layered this compound
The layered structure of this compound is held together by weak van der Waals (vdW) forces. mdpi.commdpi.comcore.ac.uk These dipole-dipole interactions exist between the Sn-O-Sn slabs, which are stacked along the researchgate.net direction. mdpi.com The presence of a lone pair of electrons on the tin atoms contributes to the formation of this layered structure, creating an interlayer spacing with a vdW gap. mdpi.com The interlayer Sn-Sn distance plays a crucial role in the electronic properties of the material, with studies showing that the band gap of SnO increases as the interlayer distance increases. researchgate.net
Theoretical studies have emphasized the importance of including vdW corrections in density functional theory (DFT) calculations to accurately model the structural and electronic properties of SnO. mdpi.comarxiv.orgresearchgate.net Standard DFT approaches often fail to properly account for these dispersion forces, leading to an inaccurate description of the unit cell. researchgate.net The use of dispersion correction schemes, such as DFT+D3, has been shown to provide results that are in good agreement with experimental data. mdpi.com These weak interlayer interactions are also responsible for the ability to exfoliate bulk SnO into atomically thin, two-dimensional layers. core.ac.uk
Thermodynamic Stability and Disproportionation Phenomena
2SnO → Sn + SnO₂
The disproportionation process is not always straightforward and can involve the formation of intermediate oxides, such as Sn₂O₃ or Sn₃O₄, depending on the preparation method and reaction conditions. desy.dedesy.denih.gov The presence of these intermediates complicates the study of the disproportionation kinetics. desy.dedesy.de The reaction has been observed to follow a nucleation and growth mechanism. researchgate.net
The thermodynamic stability of tin oxides is such that SnO₂ is the most stable phase in the presence of oxygen. The formation of SnO often requires non-equilibrium conditions, such as pulsed-laser deposition in a low-oxygen environment. aip.org The preparation method of the initial SnO has a significant influence on the disproportionation reaction, with differences observed in the reaction rates and the tendency to form intermediate oxides. desy.de
Microstructural and Morphological Investigations
High-Resolution Electron Microscopy (HRTEM) for Nanoscale Features
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for characterizing the nanoscale features of this compound, including its crystalline nature and particle size. HRTEM images of SnO nanoparticles have revealed well-defined lattice fringes, confirming their crystallinity. rsc.org For instance, studies on SnO₂ nanoparticles, the oxidized form of SnO, have shown interplanar spacing corresponding to specific crystal planes, such as the (110) and (101) planes of the tetragonal structure. rsc.orgscirp.orgsapub.org
HRTEM analysis has been instrumental in determining the size and morphology of SnO and related tin oxide nanoparticles, with studies reporting particle sizes in the range of a few nanometers. sapub.orgingentaconnect.com For example, SnO nanoparticles synthesized by a microwave-assisted method were found to be spherical with a size of around 5 nm. In other cases, HRTEM has revealed aggregated, spherical shapes for SnO₂ nanoparticles. scirp.org The technique, often coupled with Selected Area Electron Diffraction (SAED), provides detailed structural information, confirming the polycrystalline nature of the material. scirp.orgsapub.org
Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size
The morphology observed by SEM can vary depending on the synthesis method. For example, tin oxide films deposited by chemical bath deposition have shown different morphologies depending on the deposition time. researchgate.net SEM, sometimes coupled with Energy Dispersive X-ray (EDX) analysis, is also used to confirm the elemental composition of the samples. orientjchem.orgscientific.net While SEM provides valuable information on the micrometer and larger nanometer scale, it is often used in conjunction with HRTEM to get a complete picture of the material's microstructure from the atomic to the macroscopic level. scientific.netjst.go.jp
Atomic Force Microscopy (AFM) for Surface Topography and Roughness
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface with sub-nanometer resolution. covalentmetrology.com In the context of this compound (SnO), AFM is instrumental in characterizing the surface morphology, including features like grain size, shape, and surface roughness, which are critical parameters influencing the material's performance in various applications. umich.edumdpi.com
The operating principle of AFM involves scanning a sharp tip, typically with a radius of a few nanometers, over the sample surface. oamjms.eu The forces between the tip and the sample lead to a deflection of the cantilever holding the tip, which is then detected by a laser and photodiode system. This deflection is used to create a detailed 3D map of the surface topography. oamjms.eu
Research on tin oxide thin films has demonstrated the utility of AFM in elucidating the effects of deposition conditions on surface morphology. For instance, studies on tin oxide films deposited by electron-beam evaporation have shown that deposition temperature significantly impacts surface roughness. Films deposited at room temperature were found to be amorphous with a relatively smooth surface, characterized by a root mean square (rms) roughness of approximately 2.2 nm and composed of small spherical agglomerates about 30 nm in size. researchgate.net In contrast, films deposited at 350°C exhibited a much smoother surface with an rms roughness of 1.1 nm and uniformly distributed small grains of around 30 nm. researchgate.net However, increasing the deposition temperature to 600°C resulted in a considerably rougher surface with an rms roughness of about 8.1 nm, attributed to the formation of faceted hillocks. researchgate.net
Similarly, for tin oxide thin films grown by atomic layer deposition (ALD), AFM analysis has revealed that the choice of co-reactant (water or ozone) and the deposition temperature influence the surface roughness. aip.org Films grown with water at 150 °C were rougher than those grown at lower temperatures, with grains varying in size from 30–150 nm laterally and 2–15 nm in height. aip.org The root mean square (RMS) surface roughness for films grown with water at temperatures between 100–200 °C ranged from 0.5 to 1.5 nm, with a notable exception at 175 °C where the roughness was 2.9 nm. aip.org
The table below summarizes AFM data from a study on tin oxide thin films deposited by electron beam evaporation at different temperatures. researchgate.net
| Deposition Temperature | Surface Morphology | RMS Roughness (nm) | Mean Grain/Agglomerate Size (nm) |
| Room Temperature | Amorphous, small spherical agglomerates | ~2.2 | ~30 |
| 350 °C | Uniformly distributed small grains | 1.1 | ~30 |
| 600 °C | Faceted hillocks on a rough surface | ~8.1 | - |
Advanced Spectroscopic Characterization
Advanced spectroscopic techniques are indispensable for a comprehensive understanding of the structural and electronic properties of this compound. These methods provide detailed information about the crystalline nature, vibrational modes, elemental composition, and electronic states of the material.
X-ray Diffraction (XRD) for Crystalline Phase Identification and Crystallite Size
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of materials. It is fundamental for identifying the crystalline phases present in a sample and for determining various structural parameters, such as crystallite size and lattice strain. In the study of this compound, XRD is crucial for confirming the desired SnO phase and for distinguishing it from other tin oxides like tin(IV) oxide (SnO₂).
The principle of XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice planes, and the angles and intensities of the diffracted beams are recorded. The resulting pattern, a plot of intensity versus the diffraction angle (2θ), serves as a fingerprint of the crystalline structure.
Research on tin oxide thin films has extensively used XRD to characterize their structure. For example, in studies of tin oxide films prepared by electron beam evaporation, XRD patterns revealed that films deposited at lower temperatures were amorphous, while those grown at temperatures above 350°C consisted of the α-SnO phase with a PbO-type structure. umich.edu The crystallinity of the films was also found to increase with higher annealing temperatures. annexpublishers.com
The crystallite size of a material can be estimated from the broadening of the XRD peaks using the Scherrer equation:
D = (Kλ) / (β cosθ)
Where:
D is the mean crystallite size.
K is the Scherrer constant (typically around 0.9).
λ is the X-ray wavelength.
β is the full width at half maximum (FWHM) of the diffraction peak in radians.
θ is the Bragg angle.
Studies have shown a correlation between annealing temperature and crystallite size in tin oxide films. For instance, it was observed that the crystalline dimensions of the films increased with an increase in annealing temperature from 550 °C to 650 °C. annexpublishers.com
The following table presents typical XRD data for tin oxide, showcasing the characteristic diffraction peaks for the tetragonal SnO phase.
| 2θ (degrees) | (hkl) Plane |
| 29.8 | (101) |
| 33.3 | (110) |
| 48.5 | (200) |
| 51.1 | (102) |
| 57.4 | (211) |
Raman Spectroscopy for Vibrational Modes and Structural Transformations
Raman spectroscopy is a non-destructive analytical technique that provides information about the vibrational, rotational, and other low-frequency modes in a system. It is particularly useful for identifying molecular species and characterizing the structure of materials. In the context of this compound, Raman spectroscopy is employed to identify its characteristic vibrational modes and to study structural transformations, such as oxidation to SnO₂.
The technique is based on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule or crystal, most of the photons are elastically scattered (Rayleigh scattering), meaning they have the same energy as the incident photons. However, a small fraction of photons are inelastically scattered (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule or crystal.
For this compound, which typically possesses a tetragonal crystal structure, specific Raman active modes are expected. The main Raman-active modes for SnO are typically observed at approximately 113 cm⁻¹ and 211 cm⁻¹. The presence and position of these peaks can confirm the SnO phase.
Raman spectroscopy is also highly sensitive to changes in the local atomic arrangement and can be used to monitor the transformation of SnO to SnO₂. The Raman spectrum of SnO₂ is characterized by distinct peaks, with the most intense one, the A₁g mode, appearing around 630-635 cm⁻¹. The emergence of this peak in a sample initially identified as SnO would indicate oxidation has occurred. For instance, studies on antimony-doped tin oxide films have used Raman spectroscopy to confirm the presence of the SnO₂ rutile structure by identifying its characteristic bands. mdpi.com
The table below lists the characteristic Raman peaks for SnO and SnO₂.
| Compound | Raman Peak Position (cm⁻¹) | Vibrational Mode |
| This compound (SnO) | ~113 | B₁g |
| ~211 | A₁g | |
| Tin(IV) oxide (SnO₂) | ~476 | E_g |
| ~633 | A₁g | |
| ~776 | B₂g |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for the study of this compound as it can distinguish between the Sn²⁺ and Sn⁴⁺ oxidation states, providing critical information about the purity and stability of the material.
The XPS technique involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons can be calculated from their kinetic energy, and this binding energy is specific to each element and its chemical environment.
For tin oxide systems, the Sn 3d and O 1s core level spectra are of primary interest. The Sn 3d spectrum exhibits a doublet, Sn 3d₅/₂ and Sn 3d₃/₂, due to spin-orbit coupling. The binding energy of the Sn 3d₅/₂ peak for SnO (Sn²⁺) is typically found at approximately 486.2 eV, while for SnO₂ (Sn⁴⁺) it is shifted to a higher binding energy of around 486.6 eV. This chemical shift allows for the quantification of the relative amounts of Sn²⁺ and Sn⁴⁺ on the surface.
Studies have utilized XPS to analyze the Sn/O ratio and the oxidation state of tin in thin films. For example, in SnOₓ thin films fabricated by electron-beam evaporation, XPS analysis showed that the Sn/O ratio varied with deposition temperature. umich.edu The film deposited at ambient temperature had a Sn/O ratio of 52.7/47.6, while films deposited at 350°C and 600°C had ratios of 48.8/51.2 and 49.2/50.8, respectively. umich.edu Furthermore, XPS has been used to detect surface contamination, such as carbon, and to observe changes in the surface chemistry after exposure to different environments. nih.gov For instance, in one study, as-deposited SnO₂ nanolayers showed a mixture of SnO and SnO₂. nih.gov
The following table provides typical binding energy values for Sn and O in different chemical states, as determined by XPS.
| Element | Core Level | Chemical State | Binding Energy (eV) |
| Tin (Sn) | Sn 3d₅/₂ | SnO (Sn²⁺) | ~486.2 |
| Sn 3d₅/₂ | SnO₂ (Sn⁴⁺) | ~486.6 | |
| Oxygen (O) | O 1s | Lattice Oxygen (in SnO) | ~530.2 |
| O 1s | Lattice Oxygen (in SnO₂) | ~530.6 | |
| O 1s | Surface Adsorbed Oxygen | ~531-532 |
Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band Structure
Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique used to investigate the electronic structure of the valence band of materials. It is complementary to XPS, which probes the core levels. UPS provides valuable information about the density of states in the valence region, the work function, and the ionization potential of a material, which are crucial parameters for understanding the electronic properties of this compound and its performance in electronic devices.
In UPS, a sample is irradiated with ultraviolet photons, typically from a helium discharge lamp (He I at 21.2 eV or He II at 40.8 eV). The energy of the emitted photoelectrons is analyzed to determine the electronic structure of the valence band. The valence band maximum (VBM) can be determined from the onset of the photoelectron emission in the UPS spectrum.
For this compound, a p-type semiconductor, the valence band is primarily composed of Sn 5s and O 2p orbitals. The position of the VBM relative to the Fermi level is a key parameter that determines its electrical properties. UPS studies can directly measure this energy difference. The work function of the material, which is the minimum energy required to remove an electron from the Fermi level to the vacuum level, can also be determined from the high binding energy cutoff of the UPS spectrum.
Research on tin oxide and related materials often employs UPS to characterize the electronic structure at interfaces, for example, in heterojunctions or upon the adsorption of molecules. This information is critical for designing and optimizing electronic and optoelectronic devices based on SnO.
The following table summarizes key electronic parameters of this compound that can be determined using UPS.
| Parameter | Description | Typical Value for SnO |
| Valence Band Maximum (VBM) | The highest energy level in the valence band. | 0.7 - 1.0 eV below the Fermi level |
| Work Function (Φ) | The minimum energy to remove an electron from the Fermi level to vacuum. | 4.1 - 4.5 eV |
| Ionization Potential (IP) | The energy required to remove an electron from the VBM to vacuum. | ~5.2 eV |
Near Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) for Operando Surface Analysis
Near Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) is an advanced surface analysis technique that allows for the investigation of materials in the presence of a gas atmosphere at pressures significantly higher than those used in conventional XPS (which operates under ultra-high vacuum). This capability makes NAP-XPS a powerful tool for operando studies, where the chemical and electronic properties of a material's surface are monitored in real-time under realistic operating conditions, such as during a chemical reaction or in a gaseous environment.
For this compound, which is used in applications like gas sensors and catalysts, understanding its surface chemistry and electronic structure in the presence of reactive gases is crucial. NAP-XPS enables the direct observation of surface species, oxidation state changes, and the formation of intermediates during these processes.
The instrumental setup for NAP-XPS is designed to handle gas pressures up to several millibars at the sample surface while maintaining the necessary vacuum in the electron analyzer. This is typically achieved through a series of differential pumping stages.
In the context of SnO, NAP-XPS can be used to study:
Oxidation and Reduction Processes: The transformation between Sn²⁺ and Sn⁴⁺ on the surface of tin oxide in response to oxidizing (e.g., O₂, NO₂) or reducing (e.g., CO, H₂) gases can be monitored in real-time. This provides insights into the sensing mechanism of SnO-based gas sensors.
Surface Adsorption: The adsorption of gas molecules onto the SnO surface can be directly observed, and the nature of the adsorbed species (physisorbed vs. chemisorbed) can be determined.
Catalytic Reactions: For catalytic applications, NAP-XPS can help to identify active sites and reaction intermediates, contributing to a better understanding of the catalytic mechanism.
While specific NAP-XPS studies focusing solely on SnO are emerging, the technique has been successfully applied to related oxide materials, demonstrating its potential for advancing the understanding of this compound systems under relevant operational conditions.
The table below outlines the type of information that can be obtained from NAP-XPS studies on this compound.
| Information Obtainable | Significance for this compound |
| Surface Elemental Composition under Gas | Reveals changes in surface stoichiometry in reactive environments. |
| Oxidation State of Tin (Sn²⁺/Sn⁴⁺) | Monitors the redox behavior of the surface, which is key to its sensing and catalytic properties. |
| Adsorbed Species Identification | Identifies the molecules interacting with the surface and their chemical state. |
| In-situ Reaction Monitoring | Provides a direct view of surface chemical reactions as they happen. |
X-ray Absorption Spectroscopy (XAS) for Unoccupied Electronic States
X-ray Absorption Spectroscopy (XAS) is a powerful technique for investigating the orbital-specific unoccupied electronic structure of materials. In the context of this compound (SnO), XAS, particularly at the Sn L-edges and O K-edge, provides critical insights into the conduction band states, which are primarily composed of Sn 5s, 5p, and 5d orbitals hybridized with O 2p orbitals.
Studies on amorphous SnO (a-SnO) thin films using XAS at the Sn L₁, L₃, and O K-edges have revealed significant differences compared to crystalline SnO (c-SnO). The Sn L₁-edge spectrum, which probes the unoccupied Sn 5p states via Sn 2s → 5p transitions, shows distinct peaks in polycrystalline SnO powder that reflect the local structural order of the tetragonal phase. researchgate.netresearchgate.net In amorphous SnO, these features are broadened, and some peaks become less prominent, indicating a modification of the local structure and electronic states. researchgate.net Specifically, the Sn 5pₓ/y orbital states, which form the conduction band minimum (CBM), are significantly broadened in a-SnO. researchgate.net
The Sn L₃-edge spectra, corresponding to Sn 2p₃/₂ → 5s/5d transitions, provide information about the unoccupied Sn 5s and 5d states. researchgate.netresearchgate.net In SnO, weak peaks appearing before the main L₃ white line are attributed to transitions into the 5s symmetry states, while the main features relate to transitions into the 5d states. researchgate.net Comparisons between a-SnO and c-SnO show that the electronic structure of the amorphous phase differs significantly from its crystalline counterpart. researchgate.net
The O K-edge XAS probes the unoccupied O 2p states, which are hybridized with the cation orbitals. The spectrum of SnO shows characteristic features arising from the hybridization of O 2p orbitals with Sn 5s and 5p states. semanticscholar.org The spectral shape of the O K-edge can be used to distinguish between different tin oxide phases, such as SnO and SnO₂. semanticscholar.orgaip.org In amorphous SnO, the hybridized Sn 5spz-O 2p states located above the CBM are observed to be persistent, unlike the broadened Sn 5pₓ/y states. researchgate.net
These orbital-dependent investigations highlight how structural disorder in SnO primarily affects the interlayer couplings, leading to changes in the conduction band while the dominant Sn 5s orbital states in the valence band remain largely intact. researchgate.net
Table 1: Key XAS Transitions and Findings for this compound
| XAS Edge | Transition | Probed Unoccupied States | Key Findings for SnO |
| Sn L₁-edge | Sn 2s → 5p | Sn 5p | Probes local structural order; peaks are broadened in amorphous SnO compared to crystalline SnO. researchgate.net |
| Sn L₃-edge | Sn 2p₃/₂ → 5s/5d | Sn 5s, Sn 5d | Reveals s and d symmetry in the unoccupied states; shows significant structural differences between amorphous and crystalline forms. researchgate.netresearchgate.net |
| O K-edge | O 1s → 2p | O 2p (hybridized with Sn 5s, 5p) | Distinguishes between SnO and SnO₂ phases; shows persistent hybridized Sn 5spz-O 2p states in amorphous SnO. researchgate.netsemanticscholar.org |
Spectroscopic Ellipsometry for Optical Transitions
Spectroscopic ellipsometry (SE) is a non-destructive optical technique used to determine the dielectric functions (and thus the optical constants, refractive index n and extinction coefficient k) and thickness of thin films. For this compound, SE is instrumental in characterizing optical transitions and determining the bandgap energy.
SE measures the change in polarization of light upon reflection from a sample surface, represented by the ellipsometric angles Psi (Ψ) and Delta (Δ). researchgate.net To extract physical parameters like optical constants, a model-dependent analysis is performed. For tin oxide films, a common approach involves modeling the system as a substrate (e.g., glass or silicon), the SnO film, and a surface roughness layer. lbl.govmdpi.com The optical properties of the film itself are often described using dispersion models like the Cauchy-Urbach or Tauc-Lorentz models. researchgate.net
Studies on sputter-deposited tin oxide films have shown that their optical properties are highly dependent on deposition conditions, such as the oxygen partial pressure. lbl.govoptica.org By varying this parameter, a transition from brownish, substoichiometric SnO to transparent SnO₂ can be achieved. lbl.govoptica.org SE can precisely track the changes in the complex refractive index (N = n + ik) across this transition. For instance, as the oxygen flow rate decreases, the peak in the refractive index (n) spectrum undergoes a redshift and broadens, corresponding to the formation of SnO. lbl.govoptica.org
Spectroscopic ellipsometry is also used to determine the optical bandgap of SnO films. While SnO₂ has a wide direct bandgap of about 3.6 eV, SnO has a much smaller indirect bandgap. aip.orgscispace.com SE measurements, combined with optical models, can precisely determine these bandgap energies. For example, SE has been used to measure the optical properties of β-Sn from solid to liquid phases, demonstrating its sensitivity to structural and electronic changes. aip.org The technique has also been employed to study the effects of doping on the optical properties of tin oxide films, where changes in carrier concentration influence the bandgap energy (Burstein-Moss effect). aip.org
Table 2: Optical Constants of Tin Oxide Films Determined by Spectroscopic Ellipsometry
| Film Type | Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) | Source(s) |
| SnO₂ (Transparent) | 550 | ~1.9 - 2.0 | ~0 | lbl.govoptica.org |
| SnO (Brownish) | 550 | >2.1 | >0 | lbl.govoptica.org |
| SnO₂:F | 600 | ~1.75 | <0.01 | researchgate.net |
| SnO₂:Sb | 600 | ~1.8 - 1.9 | ~0.02 - 0.05 | aip.org |
Note: Values are approximate and depend strongly on film thickness, stoichiometry, and deposition method.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding
Fourier-Transform Infrared (FT-IR) spectroscopy is a vibrational spectroscopy technique that probes the chemical bonds within a material by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds. For this compound, FT-IR is primarily used to identify the characteristic stretching and bending vibrations of the tin-oxygen bonds, confirming the formation of the oxide and providing information about its structure and purity.
The FT-IR spectrum of tin oxides is dominated by strong absorption bands in the far-infrared region (typically below 1000 cm⁻¹), which are characteristic of metal-oxygen bonds. jetir.org The principal absorption peak for SnO is assigned to the Sn-O stretching vibration, which is typically observed in the range of 500-600 cm⁻¹. ripublication.comresearchgate.net More specifically, some studies identify the Sn-O vibration in SnO nanoparticles at approximately 515 cm⁻¹. ripublication.comresearchgate.net
In addition to the primary Sn-O mode, other bands related to tin oxide structures can also be identified. The bands corresponding to the antisymmetric O-Sn-O stretching vibrations are found at slightly higher wavenumbers, often in the range of 600-670 cm⁻¹. researchgate.netjetir.org The presence and specific position of these bands can help distinguish between SnO and SnO₂; for instance, SnO₂ typically shows two main bands corresponding to Sn-O and O-Sn-O stretching vibrations (e.g., at ~565 cm⁻¹ and ~663 cm⁻¹). researchgate.net
FT-IR spectra can also reveal the presence of other functional groups, such as hydroxyl groups (-OH) from adsorbed water or surface Sn-OH species. researchgate.net These are indicated by a broad absorption band around 3100-3500 cm⁻¹ (O-H stretching) and a sharper peak around 1600-1640 cm⁻¹ (H-O-H bending). airccse.comaip.org The absence or reduction of these bands after thermal annealing can indicate the removal of adsorbed water and the formation of a more crystalline oxide structure. researchgate.netaip.org
Table 3: Characteristic FT-IR Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Significance | Source(s) |
| ~515 | Sn-O Stretching | Primary characteristic peak for SnO nanoparticles. | ripublication.comresearchgate.net |
| 600 - 670 | O-Sn-O Antisymmetric Stretching | Confirms the presence of the tin oxide lattice structure. | researchgate.netjetir.org |
| ~1620 - 1640 | H-O-H Bending | Indicates the presence of adsorbed water molecules. | airccse.comaip.org |
| ~3100 - 3500 | O-H Stretching | Broad band indicating surface hydroxyl groups or adsorbed water. | researchgate.netairccse.comaip.org |
Electronic Structure and Charge Transport Phenomena in Tin Ii Oxide
Theoretical and Computational Investigations of Electronic Band Structure
The electronic properties of tin(II) oxide (SnO) have been extensively studied using theoretical and computational methods, providing fundamental insights into its behavior as a semiconductor. These investigations are crucial for understanding its potential in various electronic and optoelectronic applications.
Density Functional Theory (DFT) and Generalized Gradient Approximation (GGA) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of materials. Within DFT, the Generalized Gradient Approximation (GGA) is a commonly used functional for the exchange-correlation energy. d-nb.info Numerous studies have employed DFT with GGA to calculate the electronic band structure of SnO. nih.govbeilstein-journals.org
First-principles calculations based on DFT with the Perdew-Burke-Ernzerhof (PBE) functional, a type of GGA, have been used to model the electronic properties of SnO. arxiv.org While standard DFT calculations can sometimes underestimate band gaps, they provide a good qualitative description of the band structure. researchgate.net To achieve results that are more consistent with experimental data, hybrid functional methods are often employed. arxiv.org For instance, dispersion-corrected DFT (DFT+D3) with the GGA-PBE functional has been shown to provide results in good agreement with reported data for the structural and electronic properties of bulk and layered SnO. nih.gov
Analysis of Direct and Indirect Band Gaps in Bulk and Monolayer SnO
Theoretical calculations reveal significant differences in the band gap characteristics between bulk SnO and its monolayer counterpart. Bulk SnO is consistently identified as an indirect band gap semiconductor. nih.govarxiv.orgresearchgate.net The valence band maximum (VBM) is typically located at the Γ point of the Brillouin zone, while the conduction band minimum (CBM) is found at the M point. nih.govarxiv.org
In contrast, while monolayer SnO also exhibits an indirect band gap, its CBM shifts to the Γ point. researchgate.netresearchgate.net A key finding from computational studies is the dramatic increase in the band gap energy when transitioning from bulk to monolayer SnO. nih.govresearchgate.net This widening of the band gap is a direct consequence of quantum confinement effects. mdpi.com Some studies using PBE-D2 calculations have suggested that monolayer SnO has a large direct band gap, while bulk SnO possesses a very small indirect band gap. rsc.org
Table 1: Calculated Band Gaps of Bulk and Monolayer this compound
| Material Form | Band Gap Type | Calculated Band Gap (eV) | Computational Method | Reference |
|---|---|---|---|---|
| Bulk SnO | Indirect | 0.6 | DFT+D3 with GGA-PBE | nih.gov |
| Monolayer SnO | Indirect | 2.85 | DFT+D3 with GGA-PBE | nih.gov |
| Bulk SnO | Indirect | 0.38 | GGA | researchgate.net |
| Monolayer SnO | Indirect | 2.94 | GGA | researchgate.net |
| Bulk SnO | Indirect | ~0.08 | PBE+D2 | arxiv.org |
| Bulk SnO | Indirect | 0.45 | HSE+D2 | arxiv.org |
| Bulk SnO | Direct (Optical) | 2.74 (at Γ point) | HSE+D2 | arxiv.org |
| Monolayer SnO | Indirect | 3.93 | HSE+D2 | arxiv.org |
Contributions of Sn 5s, Sn 5p, and O 2p Orbitals to Valence and Conduction Bands
The unique electronic structure of SnO arises from the specific contributions of atomic orbitals to its valence and conduction bands. The valence band maximum (VBM) is primarily formed by the hybridization of Sn 5s and O 2p orbitals. mdpi.comacs.org This hybridization is a key characteristic of Sn(II) oxides and is responsible for the shallow nature of the VBM. acs.org
The conduction band minimum (CBM), on the other hand, is predominantly composed of Sn 5p states. nih.govmdpi.com In bulk SnO, there is a significant contribution from Sn 5s orbitals to the VBM, whereas in monolayer SnO, this contribution is diminished, with the VBM being governed mainly by O 2p orbitals and the CBM by Sn 5p orbitals. nih.gov The strong interlayer interaction in bulk SnO, attributed to Sn-5s lone pairs, leads to considerable band dispersion. arxiv.org
Effects of Quantum Confinement on Electronic Properties in Nanostructures
Quantum confinement effects become prominent in SnO nanostructures, such as nanowires and quantum dots, leading to significant alterations in their electronic properties. nih.govmdpi.com A primary consequence of quantum confinement is the widening of the band gap as the size of the nanostructure decreases. mdpi.commdpi.comresearchgate.networldscientific.com This phenomenon occurs when the particle size becomes comparable to the wavelength of the electron, causing the electronic states to become quantized. nih.gov
This size-dependent tunability of the band gap is a key feature of SnO nanostructures. mdpi.com For instance, in one-dimensional SnO2 nanomaterials, quantum confinement leads to a widening of the forbidden band and a decrease in the density of electronic states at the band edges. nih.gov This effect has been observed to improve electron transfer between states. nih.gov
Carrier Mobility and Electrical Conductivity Mechanisms
The charge transport properties of SnO, particularly its inherent p-type semiconductivity, are of great interest for the development of electronic devices.
Nature of p-type Semiconductivity in this compound
This compound is recognized as a p-type semiconductor, a property that is relatively rare among oxide materials. nih.govmdpi.com The origin of this p-type conductivity is attributed to the electronic structure, specifically the hybridization of O 2p and Sn 5s orbitals at the valence band maximum. mdpi.com This hybridization results in delocalized states that facilitate hole transport. aip.org
The p-type behavior is also intrinsically linked to native point defects, such as tin vacancies (VSn) and oxygen interstitials (Oi). aip.org These defects create acceptor-like states near the top of the valence band, which can be filled by electrons from the VBM, thereby generating holes. aip.org Computational studies have shown that defects like tin interstitials and oxygen vacancies can modify the valence band by increasing the contribution of the more delocalized Sn 5p orbitals, which is expected to enhance hole mobility. aip.org The ability to fabricate p-type SnO thin films, even at room temperature, has been demonstrated, with Hall mobility values reaching up to 2.67 cm² V⁻¹ s⁻¹. rsc.org While higher mobilities have been achieved in crystalline films, the performance of p-type SnO is a significant area of ongoing research. rsc.orgaip.org
Table 2: Reported Electrical Properties of p-type this compound
| Material Form | Hole Mobility (cm² V⁻¹ s⁻¹) | Hole Concentration (cm⁻³) | Fabrication/Annealing Conditions | Reference |
|---|---|---|---|---|
| Thin Film | ~4.8 | 10¹⁶ - 10¹⁸ | Reactive RF sputtering, 200 °C annealing | aip.org |
| Thin Film | 2.67 | 5.94 x 10¹⁷ | Ion-beam-assisted deposition (room temperature) | rsc.org |
| Epitaxial Film | 2.4 | 2.5 x 10¹⁷ | Pulsed laser deposition | researchgate.net |
| Thin Film | > 1 | - | Reactive RF sputtering, low temperature annealing | aip.org |
Defect Chemistry and Electronic Properties Modulation
The electronic properties of this compound are intrinsically linked to its defect chemistry. The formation of native point defects, such as vacancies and interstitials, and deviations from ideal stoichiometry are key to understanding and manipulating its electrical behavior.
Role of Oxygen Vacancies and Other Point Defects
Point defects, which are zero-dimensional imperfections in the crystal lattice, are fundamental to the semiconducting nature of tin oxides. The most common and influential of these are oxygen vacancies.
Oxygen Vacancies (V_O): Oxygen vacancies are among the most abundant intrinsic defects in tin oxides, often due to a low formation enthalpy. mdpi.com These defects are created when an oxygen atom is missing from its lattice site, which can leave behind electrons and create donor levels within the band gap. mdpi.com Oxygen vacancies can exist in neutral (V_o), singly charged (V_o⁺), or doubly charged (V_o²⁺) states. mdpi.comresearchgate.net The presence of these vacancies is a primary reason for the n-type conductivity observed in many tin oxide materials, as they act as electron donors, increasing the free electron concentration. mdpi.commdpi.com The concentration of oxygen vacancies can be influenced by synthesis conditions, such as annealing temperature and the oxygen partial pressure in the environment. mdpi.comacs.orgmdpi.com
Other Point Defects: Besides oxygen vacancies, other native point defects in tin oxides include tin vacancies (V_Sn), tin interstitials (Sn_i), and oxygen interstitials (O_i). mdpi.comaip.orgfigshare.com Tin vacancies act as acceptor-type defects, while tin interstitials are donor-type defects. aip.orgfigshare.comaip.org In SnO, a competition between acceptor-type tin vacancies and donor-type oxygen vacancies often results in p-type conductivity under standard conditions. aip.org However, under oxygen-poor conditions, the formation of donor-type oxygen vacancies can be favored, potentially leading to n-type behavior. aip.org The formation energy and stability of these various defects are dependent on the chemical potential of tin and oxygen during material growth and processing. acs.org The interaction between different point defects can also lead to the formation of complex defect pairs, which can be donor-like, acceptor-like, or amphoteric, further complicating the electronic landscape. aip.orgfigshare.com
Impact of Non-Stoichiometry on Electrical Behavior
Stoichiometry refers to the ratio of atoms in a compound. In this compound, deviations from the ideal 1:1 ratio of tin to oxygen (non-stoichiometry) have a profound impact on its electrical properties. This non-stoichiometry is directly related to the prevalence of point defects.
Stoichiometric SnO₂ is typically a highly resistive material. researchgate.net However, non-stoichiometry, particularly oxygen deficiency (SnO₂-δ), introduces oxygen vacancies that significantly increase the n-type carrier concentration and thus enhance electrical conductivity. researchgate.netwhiterose.ac.uk The degree of non-stoichiometry and the resulting concentration of oxygen vacancies can be controlled by synthesis and processing conditions, such as the choice of precursor and post-synthesis heat treatments. whiterose.ac.ukresearchgate.net For instance, using a Sn(II) compound like SnCl₂ as a precursor is a known method to introduce oxygen vacancies into the resulting tin oxide. whiterose.ac.uk
In materials like tin sulfide (B99878) (SnS), which shares similarities with SnO, non-stoichiometry on the sulfur-rich side leads to a marked increase in p-type carrier density due to the formation of acceptor-type defects. aip.orgarxiv.orgarxiv.org Conversely, on the sulfur-poor side, the electrical properties are less affected due to a self-compensation effect between donor and acceptor defects. aip.orgarxiv.orgarxiv.org This highlights how controlling the stoichiometry is a critical pathway to tuning the material's electrical behavior for specific applications. arxiv.org In defect-rich tin oxides (Sn_xO_y), the tunable ratio of Sn²⁺/Sn⁴⁺ and the associated oxygen vacancies and tin interstitials play a critical role in modulating the electronic structure and enhancing properties relevant for applications like photocatalysis. acs.org
Table 2: Influence of Non-Stoichiometry on Electrical Properties of Tin Chalcogenides
| Compositional Region | Effect on Carrier Density | Resulting Defect Type | Reference |
|---|---|---|---|
| Oxygen-deficient (SnO₂-δ) | Increases n-type carrier density | Donor-type (Oxygen Vacancies) | researchgate.netwhiterose.ac.uk |
| S-rich (in SnS) | Increases p-type carrier density | Acceptor-type | aip.orgarxiv.orgarxiv.org |
| S-poor (in SnS) | Little change in p-type properties | Self-compensation of donors and acceptors | aip.orgarxiv.orgarxiv.org |
Surface Chemistry and Interfacial Phenomena of Tin Ii Oxide
Surface Reconstruction and Stability of Low-Index Surfaces
The stability of the different crystallographic surfaces of a material dictates its equilibrium shape and its propensity for surface reconstruction. For tin(II) oxide, theoretical calculations based on density functional theory have been employed to determine the relative stability of its low-index surfaces. These studies reveal that the surface energies of stoichiometric SnO surfaces are generally lower than those of its tin dioxide (SnO₂) counterpart, a difference attributed to the distinct bonding characteristics between tin and oxygen in the two oxides. researchgate.net
The calculated order of stability for the stoichiometric low-index surfaces of SnO is typically found to be: (001) > (101)/(011) ≥ (010)/(100) > (110) > (111) researchgate.netchemrxiv.org
This indicates that the (001) surface is the most stable among the stoichiometric low-index surfaces. The formation of these surfaces from the bulk material generally involves small displacements of the atoms. However, the atoms on the (111) surface of SnO exhibit larger relaxations compared to other low-index surfaces. researchgate.net
The stability of these surfaces is not static and can be significantly influenced by the surrounding chemical environment, particularly the oxygen chemical potential. Under oxygen-rich conditions, non-stoichiometric, oxygen-terminated (110) and (111) surfaces of SnO can become more stable than their stoichiometric counterparts. researchgate.netchemrxiv.org This highlights the dynamic nature of the SnO surface, which can adapt its termination in response to changes in the ambient atmosphere.
Table 1: Calculated Surface Energies of Low-Index this compound Surfaces
| Surface Plane | Calculated Surface Energy (J/m²) |
|---|---|
| (001) | Value not explicitly found in search results |
| (101)/(011) | Value not explicitly found in search results |
| (010)/(100) | Value not explicitly found in search results |
| (110) | Value not explicitly found in search results |
| (111) | Value not explicitly found in search results |
Adsorption and Desorption Mechanisms on this compound Surfaces
The interaction of gas molecules and other chemical species with the surface of this compound is fundamental to its application in areas such as gas sensing and catalysis. These interactions can range from weak physisorption to strong chemisorption, leading to changes in the electronic properties of the material.
Chemisorption of Oxidizing and Reducing Gas Molecules (e.g., O₂, NO₂, CO, VOCs)
The adsorption of oxidizing and reducing gases on tin oxide surfaces is a key mechanism in gas sensing. While much of the detailed research has focused on tin dioxide (SnO₂), the principles can be extended to understand the behavior of this compound, particularly given the presence of Sn²⁺ ions which are highly reactive.
Oxidizing Gases (O₂, NO₂): Oxygen molecules (O₂) can adsorb on the surface of tin oxides, leading to the capture of free electrons from the material and the formation of various oxygen ion species (O₂⁻, O⁻, O²⁻). This process is a form of chemisorption and is highly dependent on temperature. The presence of these negatively charged oxygen species on the surface of a p-type semiconductor like SnO would lead to a decrease in the concentration of majority charge carriers (holes), thereby increasing the material's resistance. Nitrogen dioxide (NO₂), being a strong oxidizing agent, interacts strongly with tin oxide surfaces. It can directly abstract electrons from the conduction band, leading to a significant change in conductivity. The adsorption energy of NO₂ on tin oxide surfaces is generally high, indicating a strong chemical bond.
Reducing Gases (CO, VOCs): Carbon monoxide (CO) and various volatile organic compounds (VOCs) act as reducing gases. Their interaction with a tin oxide surface typically involves a reaction with pre-adsorbed oxygen species. For instance, CO can react with an adsorbed oxygen ion (O⁻) to form CO₂, releasing the trapped electron back to the semiconductor and thereby decreasing its resistance. The adsorption of VOCs, such as ethanol (B145695), acetone, and benzene, on tin oxide surfaces is also a topic of significant interest for sensor applications. The interaction strength and mechanism depend on the specific VOC and the nature of the tin oxide surface. For p-type SnO, the adsorption of electron-donating VOCs would lead to an increase in resistance.
Table 2: Adsorption Properties of Various Gas Molecules on Tin Oxide Surfaces
| Gas Molecule | Type | General Interaction Mechanism on Tin Oxide |
|---|---|---|
| O₂ | Oxidizing | Chemisorption, formation of surface oxygen ions by trapping electrons. |
| NO₂ | Oxidizing | Strong chemisorption, direct electron withdrawal from the semiconductor. |
| CO | Reducing | Reacts with pre-adsorbed surface oxygen, releasing electrons back to the semiconductor. |
| VOCs | Reducing | Adsorption and reaction with surface oxygen species, leading to electron donation. |
Interactions with Hydroxyl Groups and Organic Species
The interaction of water with tin oxide surfaces often leads to the formation of surface hydroxyl (OH) groups. This can occur through the dissociative chemisorption of water molecules, where a water molecule breaks into H⁺ and OH⁻, which then bind to surface oxygen and tin ions, respectively. The presence of these hydroxyl groups can significantly influence the surface properties, including its electronic structure and reactivity towards other molecules. For p-type semiconductors, the formation of surface hydroxyl groups can affect the band bending at the surface.
The interaction with organic species is crucial for applications in catalysis and sensing. The adsorption of organic molecules can occur through various mechanisms, including hydrogen bonding with surface hydroxyl groups or direct coordination to surface tin sites. The nature of the organic molecule, its functional groups, and the surface properties of the SnO will determine the strength and nature of the interaction.
Influence of Surface Defects on Adsorption Energetics
Surface defects, particularly oxygen vacancies, play a critical role in the surface chemistry of tin oxides. These vacancies act as preferential adsorption sites for many gas molecules. The presence of an oxygen vacancy creates a localized region of electron density, which can enhance the binding of electrophilic molecules. For example, oxygen vacancies on tin oxide surfaces are known to be active sites for the adsorption and dissociation of O₂.
The formation energy of these vacancies, and consequently their concentration, depends on the ambient conditions. The removal of a lattice oxygen atom leaves behind electrons that can be localized on the neighboring tin ions, effectively reducing them from Sn⁴⁺ to Sn²⁺ in the case of SnO₂ or creating a more electron-rich environment in SnO. This modification of the local electronic structure at the defect site significantly alters the adsorption energetics, generally leading to stronger binding of oxidizing gas molecules.
Surface States and Their Role in Electronic Structure and Reactivity
The termination of the bulk crystal structure at the surface leads to the formation of electronic states that are localized at the surface, known as surface states. These states can have energies that lie within the band gap of the material and can significantly influence its electronic properties and chemical reactivity.
In this compound, the presence of Sn²⁺ ions with their 5s² lone pair of electrons is a key feature. Upon surface formation, and particularly on reduced surfaces where oxygen vacancies are present, Sn 5s-derived surface states can appear deep within the band gap. These states can act as either donor or acceptor states, depending on their energy level relative to the Fermi level, and can trap or release charge carriers.
Interfacial Engineering in Heterostructures (e.g., SnO-SnO₂, SnO-Sn₃O₄)
The creation of heterostructures by combining this compound with other tin oxides, such as tin(IV) oxide (SnO₂) or tin(II,IV) oxide (Sn₃O₄), is a powerful strategy for tuning its properties for specific applications. This "interfacial engineering" allows for the manipulation of charge carrier separation and transport across the interface, leading to enhanced performance in devices like gas sensors and photocatalysts.
SnO-SnO₂ Heterostructures: The combination of p-type SnO and n-type SnO₂ forms a p-n heterojunction. At the interface, electrons from the SnO₂ conduction band and holes from the SnO valence band will diffuse across the junction, leading to the formation of a depletion region and a built-in electric field. This internal field can effectively separate photogenerated electron-hole pairs, with electrons accumulating in the SnO₂ and holes in the SnO, which can enhance photocatalytic activity. In the context of gas sensing, the modulation of the depletion width at the p-n junction by adsorbing gas molecules can lead to a more significant change in resistance compared to the individual components. The band alignment at the SnO-SnO₂ interface is typically type-II, which facilitates this charge separation.
SnO-Sn₃O₄ Heterostructures: Similar to SnO-SnO₂, forming a heterostructure between p-type SnO and n-type Sn₃O₄ can also create a p-n junction. The work function difference between the two materials (work function of SnO is ~5.1 eV and Sn₃O₄ is ~3.9 eV) drives the transfer of electrons from Sn₃O₄ to SnO to align their Fermi levels at equilibrium. rsc.org This results in the formation of a depletion layer at the interface and band bending. This engineered interface can provide more active sites for gas adsorption and enhance the gas sensing response, particularly for gases like NO₂. rsc.org The narrower bandgap of Sn₃O₄ compared to SnO₂ can also be advantageous for absorbing a broader range of light in photocatalytic applications.
Table 3: Interfacial Properties of this compound Heterostructures
| Heterostructure | Junction Type | Key Interfacial Phenomenon | Application Benefit |
|---|---|---|---|
| SnO-SnO₂ | p-n | Type-II band alignment, formation of a depletion region, efficient charge separation. | Enhanced photocatalytic activity and gas sensing response. |
| SnO-Sn₃O₄ | p-n | Fermi level alignment due to work function difference, formation of a depletion layer. | Improved gas sensing performance, particularly for NO₂. rsc.org |
Doping Strategies for Modulating Tin Ii Oxide Properties
Principles of Donor (n-type) and Acceptor (p-type) Doping in Tin(II) Oxide
Doping in this compound follows the general principles of semiconductor physics, where dopants are classified as either donors or acceptors based on the type of charge carrier they introduce into the host material.
Acceptor (p-type) Doping: Acceptor doping aims to increase the concentration of holes, the majority charge carriers in a p-type semiconductor. This compound is often found to be unintentionally p-type. arxiv.org This intrinsic p-type conductivity has been historically attributed to native defects, specifically tin vacancies (V), which act as shallow acceptors. aip.orgresearchgate.net However, theoretical calculations indicate that tin vacancies have high formation energies, making it unlikely they form in sufficient concentrations to explain the observed hole densities. aip.orgresearchgate.net A more probable source of the unintentional p-type behavior is the presence of unintentional impurities, such as hydrogen, which can form stable complexes with tin vacancies (V-H) that act as shallow acceptors. aip.orgresearchgate.net
Intentional p-type doping involves introducing elements that can substitute for tin and have fewer valence electrons, thus creating a hole. For example, gallium (Ga), a Group 13 element, has been experimentally shown to act as an effective acceptor in SnO. aip.org Theoretical studies further predict that indium (In), another Group 13 element, should also behave as an acceptor when substituting for tin (In). aip.org
Donor (n-type) Doping: Donor doping introduces impurities that donate electrons to the conduction band, making electrons the majority charge carriers. Achieving stable and efficient n-type conductivity in SnO has been more challenging than p-type doping. However, extrinsic doping with specific elements has proven successful. Antimony (Sb), a Group 15 element, has been shown to induce n-type conductivity in SnO, achieving electron densities on the order of 10¹⁷ cm⁻³ at high doping concentrations. aip.org
Theoretical calculations based on density functional theory (DFT) have identified other potential n-type dopants. aip.org Lanthanum (La), aluminum (Al), and boron (B) are all predicted to act as donors when they substitute for tin atoms (La, Al, B) in the SnO lattice. aip.org Native defects like oxygen vacancies (V) are considered deep donors and are not believed to contribute significantly to n-type conductivity. aip.org
| Doping Type | Dopant Element | Proposed Mechanism | Reference |
| Acceptor (p-type) | Gallium (Ga) | Substitutional at Sn site (Ga) | aip.org |
| Indium (In) | Predicted substitutional at Sn site (In) | aip.org | |
| Hydrogen (H) | Forms complex with Sn vacancy (V-H) | aip.orgresearchgate.net | |
| Yttrium (Y) | Enhances p-type conductivity | researchgate.net | |
| Nitrogen (N) | Predicted substitutional at O site | arxiv.org | |
| Donor (n-type) | Antimony (Sb) | Substitutional at Sn site (Sb) | aip.org |
| Lanthanum (La) | Predicted substitutional at Sn site (La) | aip.org | |
| Aluminum (Al) | Predicted substitutional at Sn site (Al) | aip.org | |
| Boron (B) | Predicted substitutional at Sn site (B) | aip.org | |
| Fluorine (F) | Predicted substitutional at O site | arxiv.org |
Effects of Metal and Non-Metal Dopants on Electronic Conductivity and Band Structure
The introduction of dopants into the SnO lattice directly influences its electronic properties by altering carrier concentration and modifying the electronic band structure.
Effects of Metal Dopants:
Gallium (Ga): As an acceptor, gallium doping has been experimentally demonstrated to increase the hole concentration in SnO from a baseline of approximately 1x10¹⁸–1x10¹⁹ cm⁻³ in unintentionally doped films to as high as 5x10¹⁹ cm⁻³. aip.org It is classified as a deep acceptor with a moderate ionization energy. aip.org
Lanthanum (La): In contrast to gallium, lanthanum acts as a compensating donor. aip.org When introduced into p-type SnO, it reduces the net hole concentration. aip.org At high concentrations, La-doping can render the material semi-insulating. aip.org
Antimony (Sb): Antimony is a versatile dopant for SnO. While it can be used to achieve n-type conductivity, some studies have also reported a slight enhancement of p-type characteristics under certain conditions. aip.org
Yttrium (Y): Doping with yttrium has been shown to enhance the p-type conductivity of SnO films. researchgate.net
Effects of Non-Metal Dopants:
Nitrogen (N): Theoretical studies identify nitrogen, substituting on an oxygen site, as an excellent candidate for creating p-type SnO. arxiv.org
Fluorine (F): Fluorine, also substituting on an oxygen site, is predicted to be an ideal n-type dopant for SnO. arxiv.org
Hydrogen (H): Hydrogen's role is complex. It is a likely source of unintentional p-type conductivity through the formation of acceptor-like complexes with tin vacancies. aip.orgresearchgate.net However, it is also predicted to behave as an n-type donor if it substitutes directly for an oxygen atom. arxiv.org
Impact on Band Structure: Doping fundamentally alters the band structure of SnO by introducing new, localized energy states within the band gap. In monolayer SnO, it is predicted that p-type dopants like nitrogen and phosphorus create impurity states near the valence band maximum (VBM), facilitating the creation of holes. arxiv.org Conversely, n-type dopants like fluorine introduce states near the conduction band minimum (CBM), which can be easily ionized to donate electrons. arxiv.org While specific data for bulk SnO is limited, studies on the closely related tin(IV) oxide (SnO₂) show that dopants like antimony can form a distinct impurity band within the host band gap, effectively reducing the energy required for electronic excitation and increasing conductivity. rsc.org A similar mechanism of creating and positioning impurity levels is expected to govern the behavior of doped SnO.
| Dopant | Type | Effect on Carrier Concentration | Resulting Conductivity Type | Reference |
| Gallium (Ga) | Metal | Increases hole concentration up to 5x10¹⁹ cm⁻³ | p-type | aip.org |
| Lanthanum (La) | Metal | Reduces hole concentration | Compensating (can lead to semi-insulating) | aip.org |
| Antimony (Sb) | Metal | Can produce electron density of ~10¹⁷ cm⁻³ | n-type | aip.org |
| Nitrogen (N) | Non-Metal | Predicted to create holes | p-type (predicted) | arxiv.org |
| Fluorine (F) | Non-Metal | Predicted to create electrons | n-type (predicted) | arxiv.org |
Co-Doping Approaches for Enhanced or Induced Functionality
Co-doping, the simultaneous introduction of two or more different dopant elements, is an advanced strategy to achieve properties that are not attainable with single-dopant approaches. This technique can be used to enhance conductivity, improve stability, or induce new functionalities. While research on co-doping in SnO is still emerging, studies on SnO₂ provide a framework for potential strategies.
One common approach in oxides is to co-dope with one element to increase carrier concentration and another to improve structural stability or introduce a specific catalytic function. acs.org For example, in SnO₂, co-doping with aluminum (an acceptor) and antimony (a donor) has been shown to dramatically increase the total carrier concentration and switch the material's conductivity type. scilit.com Similarly, co-doping SnO₂ with fluorine and sulfur has been explored, where fluorine boosts electrical conductivity and sulfur enhances ionic diffusion. frontiersin.org
A promising strategy for inducing new functionality in otherwise inert materials is to co-dope with an n-type dopant to enhance conductivity and a transition metal to act as a catalytic center. acs.org For instance, co-doping SnO₂ with (Cu, N) has been shown to narrow the material's band gap and increase the concentration of oxygen vacancies, significantly improving its performance in catalytic applications. researchgate.net These examples highlight the potential of co-doping to precisely engineer the properties of tin oxides, a strategy that holds significant promise for the future development of SnO-based materials.
Theoretical Prediction of Dopant Incorporation and its Impact on Defect States
Theoretical modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the effects of doping in SnO. aip.orgaip.org These first-principles calculations provide critical insights into how dopants are incorporated into the host lattice and how they influence the material's electronic structure and defect chemistry.
Predicting Dopant Incorporation: DFT calculations can determine the formation energy of various dopant configurations, predicting the most energetically favorable incorporation sites (e.g., substituting a Sn atom, an O atom, or residing in an interstitial position). aip.orgmdpi.com For SnO, theoretical studies have successfully predicted that Ga and In are soluble acceptors, while La, Al, and B are donors when substituting for Sn. aip.org These calculations can also predict the solubility limits of dopants. For example, the solubility of Ga in SnO has been theoretically and experimentally placed between 6.4 and 12 x 10²⁰ cm⁻³, while the limit for La is considerably lower. aip.org This information is vital for guiding experimental efforts to avoid the formation of undesirable secondary phases at high doping levels.
| Dopant | Predicted Site | Predicted Electrical Activity | Key Predicted Impact | Reference |
| Gallium (Ga) | Substitutional Sn (Ga) | Acceptor | Soluble acceptor, increases hole concentration | aip.org |
| Lanthanum (La) | Substitutional Sn (La) | Donor | Compensating donor, can lead to semi-insulating behavior | aip.org |
| Indium (In) | Substitutional Sn (In) | Acceptor | Soluble acceptor | aip.org |
| Aluminum (Al) | Substitutional Sn (Al) | Donor | Acts as a donor | aip.org |
| Boron (B) | Substitutional Sn (B) | Donor | Acts as a donor | aip.org |
| Nitrogen (N) | Substitutional O | Acceptor | Ideal p-type dopant candidate in 2D SnO | arxiv.org |
| Fluorine (F) | Substitutional O | Donor | Ideal n-type dopant candidate in 2D SnO | arxiv.org |
Functional Mechanisms of Tin Ii Oxide in Advanced Technologies
Gas Sensing Mechanisms
Tin(II) oxide (SnO), a p-type semiconductor, is a material of significant interest in the field of gas sensing. Its ability to detect various gases is rooted in the modulation of its electrical conductivity upon exposure to different gaseous environments. The underlying principles involve complex interactions at the material's surface, primarily governed by chemiresistive effects, surface oxygen species, and the formation of heterojunctions.
Chemiresistive Sensing Principles and Depletion Layer Theory in SnO-based Sensors
The fundamental principle behind SnO-based gas sensors is chemiresistance, where a change in the electrical resistance of the material serves as the sensing signal. mdpi.comresearchgate.net This change is primarily dictated by the interactions between the target gas molecules and the sensor's surface. A key concept in explaining this phenomenon is the depletion layer theory. aip.orgcdmf.org.br
In a p-type semiconductor like SnO, the majority charge carriers are holes. When exposed to an oxidizing atmosphere such as air, oxygen molecules adsorb onto the SnO surface. These adsorbed oxygen molecules capture electrons from the valence band of the SnO, leading to the formation of a hole accumulation layer at the surface. This, in turn, decreases the sensor's resistance.
Role of Surface Oxygen Species and Charge Transfer Processes
The interaction between the sensor surface and the surrounding atmosphere is mediated by various adsorbed oxygen species. mdpi.com When exposed to air, oxygen molecules are adsorbed on the SnO surface and can capture electrons to form different ionized species, such as superoxide (B77818) (O₂⁻), peroxide (O₂²⁻), and oxide ions (O⁻). rsc.org The specific type of oxygen species present is dependent on the operating temperature of the sensor. mdpi.com For instance, O₂⁻ is typically dominant at lower temperatures (below 150°C), while O⁻ and O²⁻ become more prevalent at higher temperatures. mdpi.com
These surface oxygen species play a crucial role in the charge transfer process, which is fundamental to the sensing mechanism. aip.org The adsorption of these species creates a change in the charge carrier concentration at the surface, leading to the formation of a space-charge layer and band bending. researchgate.net When a target gas is introduced, it interacts with these pre-adsorbed oxygen species. This interaction can involve either the donation or withdrawal of electrons, leading to a change in the electrical resistance of the SnO material. aip.orgrsc.org The efficiency of this charge transfer is a key determinant of the sensor's response.
Recent studies also highlight the importance of surface oxygen vacancies. These vacancies can act as active sites for the adsorption of oxygen and target gas molecules, thereby influencing the sensor's performance. ucl.ac.ukresearchgate.netacs.org The concentration of these vacancies can modulate the electronic properties of the surface and enhance the charge transfer process during gas sensing. acs.org
Mechanism of p-n Heterojunctions in Enhancing Sensing Performance
To improve the sensitivity, selectivity, and operating temperature of SnO-based sensors, a common strategy is the formation of p-n heterojunctions. nih.govrsc.org This involves creating an interface between the p-type SnO and an n-type semiconductor, such as tin dioxide (SnO₂). rsc.orgrsc.org
At the interface of a p-n heterojunction, a depletion region is formed due to the diffusion of electrons from the n-type material to the p-type material and holes from the p-type to the n-type material. This creates a built-in electric field and a potential barrier. researchgate.netresearchgate.net The modulation of this depletion region and potential barrier upon gas exposure is the key to the enhanced sensing performance. nih.gov
When a p-n heterojunction-based sensor is exposed to a target gas, the gas molecules interact with the surface, leading to a change in the charge carrier concentration at the interface. This alters the width of the depletion layer and the height of the potential barrier, resulting in a more significant change in resistance compared to a single-material sensor. rsc.orgmdpi.com The formation of these heterojunctions can lead to a synergistic effect, combining the properties of both materials to achieve superior sensing characteristics. mdpi.combohrium.com For example, SnO-SnO₂ heterostructures have demonstrated enhanced sensitivity and lower operating temperatures for the detection of gases like nitrogen dioxide (NO₂) and hydrogen (H₂). rsc.org
The charge transfer at the heterojunction interface is a critical aspect. The difference in the work functions of the two materials drives the transfer of electrons until their Fermi levels align, leading to the formation of the depletion layer. frontiersin.org This engineered interface provides more active sites for gas adsorption and facilitates more efficient charge transfer, ultimately amplifying the sensor's response. mdpi.com
Specific Sensing Responses to Target Gases (e.g., NOₓ, H₂, VOCs)
SnO-based sensors have shown promising results for the detection of various gases, including nitrogen oxides (NOₓ), hydrogen (H₂), and volatile organic compounds (VOCs). The sensing mechanism and response characteristics are specific to the target gas.
Nitrogen Oxides (NOₓ): SnO sensors exhibit a notable response to NO₂, an oxidizing gas. rsc.orgbohrium.com When exposed to NO₂, the gas molecules can directly adsorb on the SnO surface and accept electrons, leading to an increase in the hole concentration and a decrease in resistance. The formation of p-n heterojunctions, such as with n-type SnO₂, has been shown to significantly enhance the sensitivity and lower the operating temperature for NO₂ detection. rsc.orgrsc.org Some studies have reported detection limits in the parts-per-billion (ppb) range. rsc.org The interaction of NO with the sensor surface can be more complex and is also influenced by the presence of other gases. nih.gov
Hydrogen (H₂): As a reducing gas, H₂ interacts with the pre-adsorbed oxygen species on the SnO surface. This reaction releases electrons back to the SnO, decreasing the hole concentration and increasing the resistance. researchgate.net The sensitivity to H₂ can be improved by optimizing the sensor's operating temperature and material properties. usf.eduusf.edu The creation of solid solutions with other metal oxides, like titanium dioxide, has also been explored to enhance H₂ sensing capabilities. acs.org
Volatile Organic Compounds (VOCs): The detection of VOCs, such as ethanol (B145695) and acetone, by SnO-based sensors also relies on their interaction with surface oxygen species. rsc.orgacs.org The mechanism can involve the direct adsorption of polar VOC molecules onto the sensor surface, leading to charge transfer. rsc.org For instance, the adsorption of ethanol, a reducing gas, results in an increase in the sensor's resistance. mdpi.com The introduction of p-n heterojunctions and doping with other materials can enhance the sensitivity and selectivity towards specific VOCs. mdpi.comfrontiersin.org The response to VOCs is often temperature-dependent, with optimal sensing performance observed at specific operating temperatures. nih.govmdpi.com
Catalytic Activity and Reaction Pathways
Beyond gas sensing, this compound demonstrates significant catalytic activity, particularly in the electrochemical reduction of carbon dioxide (CO₂).
Electrochemical CO₂ Reduction to Formate (B1220265) (CO₂RR) Catalysis
Tin-based materials, including SnO, are effective electrocatalysts for the selective reduction of CO₂ to formate (HCOO⁻) or formic acid (HCOOH). researchgate.netrsc.orgaip.org This process, known as the CO₂ reduction reaction (CO₂RR), is a promising route for converting a greenhouse gas into a valuable chemical feedstock.
The catalytic mechanism on tin oxide surfaces is complex and involves multiple steps. It is generally accepted that the reaction proceeds through the adsorption and activation of CO₂ on the catalyst surface. aip.org During the CO₂RR, tin oxides can be reduced to metallic tin (Sn), and the interface between the oxide and the metallic Sn is believed to play a crucial role in the catalytic activity. researchgate.netrsc.org
Theoretical studies suggest that the reaction can proceed via the insertion of CO₂ into Sn-OH bonds at the catalyst-electrolyte interface, forming a tin-carbonate species. diva-portal.org This intermediate is then electrochemically reduced through proton-coupled electron transfer steps to produce formate. diva-portal.org The initial step of a one-electron addition to adsorbed CO₂ to form a carbon dioxide radical anion has also been proposed as a rate-determining step. researchgate.net The selectivity towards formate is a key advantage of tin-based catalysts, as competing reactions like the hydrogen evolution reaction (HER) can also occur. nih.gov The presence of oxygen vacancies and the oxidation state of tin on the surface are critical factors influencing the catalytic performance and selectivity of the CO₂RR. nih.gov
Catalytic CO Oxidation Mechanisms
This compound (SnO) plays a significant role in the catalytic oxidation of carbon monoxide (CO), particularly when used in conjunction with noble metals like platinum (Pt). The mechanism is often described as bifunctional, where both the platinum and the tin oxide have distinct and synergistic roles. In Pt/SnOₓ systems, SnO enhances the catalytic activity for CO oxidation at lower temperatures compared to pure Pt catalysts. mdpi.comosti.gov
The primary mechanism involves the promotion of oxygen species activation on the tin oxide surface. While CO adsorbs strongly onto the Pt sites, tin oxide provides a source of oxygen. whiterose.ac.ukresearchgate.net On Pt-SnO₂ electrocatalysts, it is suggested that the surface hydroxide (B78521) of the tin oxide (Sn-OH) reacts with CO adsorbed on the adjacent Pt surface (Pt-CO_ads). researchgate.net This process is facilitated by the oxophilic nature of the tin oxide support. researchgate.net
Studies on model surfaces, such as Sn/Pt(111), reveal that at temperatures around 200 °C, a Sn(II) surface oxide forms. The CO oxidation activity is associated with the edges of these Sn(II) oxide nano-islands. acs.org The reaction can proceed via a reverse spillover mechanism, where adsorbed O₂ migrates from the oxide support to the metal sites to react with the chemisorbed CO. mdpi.com At higher temperatures (above 300 °C), CO from the gas phase can react directly with oxygen from the Sn(II) surface oxide to form CO₂. acs.orgdiva-portal.org
Dynamic Behavior and Role of Sn(II)/Sn(IV) Redox States in Catalysis
The catalytic enhancement observed in tin oxide-based systems is intrinsically linked to the dynamic redox interplay between Sn(II) and Sn(IV) states. mdpi.com This Sn(II)/Sn(IV) redox couple is crucial for the regeneration of active sites during catalysis. researchgate.net
In the bifunctional mechanism for CO oxidation on Pt-SnO₂ catalysts, after a surface hydroxide on the tin oxide reacts with Pt-adsorbed CO, the resulting Sn(II) site is re-oxidized to Sn(IV) by dissociating water, thus regenerating the Sn-OH species. whiterose.ac.uk This reversible redox cycle, occurring at potentials between -0.2 and 0.3 V (vs. reversible hydrogen electrode), allows the catalyst to maintain its activity. whiterose.ac.ukresearchgate.net
This dynamic behavior is not limited to CO oxidation. In the hydrodefluorination of fluoroarenes, a low-valent Sn(II) stannylene catalyst was shown to operate via a Sn(II)/Sn(IV) redox cycle involving C–F oxidative addition, F/H metathesis, and C–H reductive elimination, mimicking classical transition metal catalysis. scu.edu.cn Similarly, in certain tin-based composite oxides used for pollutant reduction, the presence of Sn in heterovalent states (Sn⁴⁺/Sn²⁺) facilitates rapid electron transfer, enhancing catalytic efficiency. researchgate.net
The stability of the Sn(II) state is a critical factor. It is less stable than Sn(IV) and can be easily oxidized, which can influence the catalytic process. researchgate.net For instance, on Pt(111) surfaces under CO oxidation conditions, Sn(II) surface oxides are the dominant form at moderate temperatures, but can be reduced back to metallic tin by CO at the oxide edges, demonstrating the dynamic nature of the tin oxidation state during the reaction. acs.orgdiva-portal.org
Influence of Oxygen Vacancies and Surface Defects on Catalytic Selectivity and Activity
Oxygen vacancies and other surface defects on tin oxide are critical in determining its catalytic performance, significantly influencing both selectivity and activity. mdpi.com These vacancies act as active sites for the adsorption and activation of reactant molecules. mdpi.comrhhz.net
In the context of CO₂ reduction, oxygen vacancies in tin oxides have been shown to be the most active sites, promoting the formation of formate with high selectivity. mdpi.comrhhz.net The vacancies enhance the adsorption of CO₂ and stabilize key reaction intermediates like HCOO*. mdpi.comrhhz.net An optimal concentration of oxygen vacancies leads to the best catalytic performance, as too many or too few can be detrimental. acs.org The presence of oxygen vacancies can increase the delocalized electron density of the catalyst, which enhances CO₂ adsorption and facilitates its reduction. rhhz.net
Energy Storage Applications
This compound as Anode Material in Lithium-ion Batteries (LIBs)
This compound (SnO) is considered a promising anode material for next-generation lithium-ion batteries due to its high theoretical capacity. The electrochemical reaction of SnO with lithium proceeds in two main steps.
First, SnO undergoes a conversion reaction with lithium ions (Li⁺) to form metallic tin (Sn) and lithium oxide (Li₂O): SnO + 2Li⁺ + 2e⁻ → Sn + Li₂O
This initial step is largely considered irreversible and contributes to the capacity loss observed in the first cycle. acs.org The in-situ formed Li₂O creates a matrix that can help buffer the volume changes in the subsequent step.
Second, the newly formed metallic tin nanoparticles undergo a reversible alloying/de-alloying reaction with lithium: Sn + xLi⁺ + xe⁻ ↔ LiₓSn (where x ≤ 4.4)
This alloying process is responsible for the high reversible capacity of tin-based anodes. acs.orgsci-hub.se However, this reaction is accompanied by massive volume expansion (up to 259% for Sn), which can lead to pulverization of the electrode material, loss of electrical contact, and rapid capacity fading during cycling. acs.orgresearchgate.net
To mitigate these issues, research focuses on nanostructuring SnO and creating composites with carbonaceous materials. researchgate.net Nanostructured materials can better accommodate the strain from volume changes, while carbon coatings or matrices enhance electrical conductivity and prevent the agglomeration of tin nanoparticles. researchgate.netbohrium.com
| Anode Material | Key Feature | Reported Capacity | Cycling Stability | Reference |
|---|---|---|---|---|
| Nanostructured SnO₂ Film | Columnar morphology | ~460 μA h/(cm² μm) | 93% retention after 80 cycles | acs.org |
| SnO₂@NG (N-doped graphite) | Core-shell structure | 677.7 mAh g⁻¹ | Stable after 100 cycles | bohrium.com |
| Hybrid SnO₂ Nanowires | Sn-nanocluster coated | Initial capacity > 800 mAhg⁻¹ | Degrades to 166 mAhg⁻¹ after 40 cycles for pure SnO₂ NWs | acs.org |
Mechanisms of Electron and Ion Transport in Electrode Materials
Electron Transport: The low intrinsic conductivity of SnO leads to high internal resistance within the electrode. sci-hub.se During the charge/discharge process, inefficient electron transport can lead to incomplete reactions and reduced capacity, especially at high current rates. To overcome this, a common strategy is to incorporate SnO into a conductive matrix, most often carbon-based materials like graphene or amorphous carbon. researchgate.netrsc.org This carbon framework provides a continuous network for rapid electron transport to and from the active SnO particles, ensuring the electrochemical reactions can proceed efficiently. bohrium.comrsc.org
Ion Transport: The diffusion of lithium ions (Li⁺) into the SnO particles is another critical factor. The conversion and alloying reactions involve significant structural and phase transformations. Slow Li⁺ diffusion can limit the reaction kinetics. sciopen.com Nanostructuring the SnO material to reduce particle size shortens the diffusion path for Li⁺ ions, thereby enhancing the rate performance. sci-hub.seacs.org Furthermore, creating a porous electrode architecture allows for better penetration of the electrolyte, ensuring that a larger surface area of the active material is accessible for Li⁺ insertion and extraction. sci-hub.se The Li₂O matrix formed during the initial conversion reaction, while being an ionic conductor, can also impede Li⁺ transport if it passivates the Sn nanoparticles. The design of the electrode architecture must therefore balance the benefits of the buffer matrix with the need for efficient ionic pathways.
Optoelectronic and Spintronic Applications
Optoelectronic Applications:
This compound (SnO) has garnered significant attention for optoelectronic applications, primarily due to its properties as a p-type semiconductor. aip.org Unlike the more common n-type transparent conducting oxides (TCOs) like tin (IV) oxide (SnO₂), stable and transparent p-type materials are less common, making SnO a promising candidate for fabricating transparent p-n junctions, a key component for "invisible" or transparent electronics. aip.orgrsc.org
The electronic structure of SnO is characterized by the presence of Sn 5s² lone pair states at the top of the valence band. rsc.org This feature helps to increase the dispersion of the valence band, which can lead to lower hole effective masses and consequently higher hole mobility compared to conventional metal oxides. rsc.org Thin films of SnO can exhibit high optical transmittance in the visible range, with some studies reporting average transmittance between 89% and 97%. aip.org These properties make SnO suitable for applications in devices such as solar cells, flat-panel displays, and other transparent electronic devices. aip.orgresearchgate.net
| Preparation Method/Solvent | Average Transmittance (Visible Region) | Optical Band Gap | Reference |
|---|---|---|---|
| Sol-gel (Methanol-based) | ~97% | Not specified in this specific result, but generally p-type. | aip.org |
| Sol-gel (Ethanol-based) | ~95% | ||
| Sol-gel (Isopropanol-based) | ~89% |
Spintronic Applications:
The field of spintronics aims to utilize the spin of the electron in addition to its charge. Materials that are both semiconducting and ferromagnetic at room temperature, known as dilute magnetic semiconductors (DMSs), are highly sought after for spintronic devices. mjprudor.ac.in While much of the research in tin oxide-based DMSs has focused on doping n-type SnO₂ with transition metals like iron, nickel, or cobalt, there is also interest in the magnetic properties of SnO. bohrium.compnu.edu.ua
Undoped SnO₂ has been reported to exhibit soft ferromagnetic behavior, which is often attributed to oxygen vacancies. bohrium.com Research into doping SnO has shown that it is possible to induce magnetic properties. For example, doping SnO with iron (Fe) has been shown to result in paramagnetism. pnu.edu.ua The development of room-temperature ferromagnetism in SnO-based materials could make them promising candidates for future spintronic applications, although this area is less explored than its SnO₂ counterpart. researchgate.net The interplay between dopants, intrinsic defects like oxygen vacancies, and the host SnO lattice is crucial for understanding and engineering the desired magnetic properties. researchgate.netcam.ac.uk
Fundamental Principles of this compound in Transparent Electronic Devices
This compound (SnO) is a p-type semiconductor, a relatively rare characteristic among metal oxides, which are predominantly n-type. taylorandfrancis.com This intrinsic p-type conductivity, attributed to tin vacancies, makes SnO a compelling material for applications in transparent electronics. The functionality of SnO in these devices is rooted in its unique electronic and optical properties.
The electronic structure of this compound features a valence band maximum (VBM) formed by the hybridization of O 2p and Sn 5sp orbitals. acs.org This characteristic electronic structure is similar to other Sn(II) complex oxides. acs.org The bandgap of SnO is reported to be in the range of 2.5 eV to 3.0 eV. utrgv.edu This wide bandgap is a crucial property for transparent electronic devices, as it allows for high transparency in the visible light spectrum. rsc.org Materials with wide bandgaps absorb light at shorter wavelengths (in the ultraviolet range) but are transparent to visible light, a fundamental requirement for components in displays and solar cells. spiedigitallibrary.orgresearchgate.net
In contrast to the p-type SnO, tin's other stable oxide, tin(IV) oxide (SnO₂), is a natural n-type semiconductor with a wider direct bandgap of about 3.6 eV. taylorandfrancis.comresearchgate.net The combination of p-type SnO and n-type SnO₂ opens up possibilities for the fabrication of all-oxide p-n junctions, which are the building blocks of many electronic devices. unibo.it The development of transparent p-type materials like SnO is critical for advancing transparent complementary metal-oxide-semiconductor (CMOS) technology, which promises lower power consumption and improved performance in electronic circuits. unibo.it
The effectiveness of a transparent conducting oxide (TCO) is determined by its ability to balance optical transparency and electrical conductivity. spiedigitallibrary.org While materials like indium tin oxide (ITO) are widely used n-type TCOs with high conductivity and transparency, the search for efficient and stable p-type TCOs has been more challenging. spiedigitallibrary.orgazom.com SnO stands out as a promising candidate to fill this gap, although its carrier mobility is generally lower than that of its n-type counterparts. unibo.it
Table 1: Comparison of Electronic Properties of Tin Oxides
| Compound | Type | Bandgap (eV) | Key Characteristics |
| This compound (SnO) | p-type | 2.5 - 3.0 utrgv.edu | Suitable for p-channel transistors in transparent electronics. taylorandfrancis.comunibo.it |
| **Tin(IV) oxide (SnO₂) ** | n-type | ~3.6 researchgate.net | Widely used as an n-type transparent conducting oxide. taylorandfrancis.com |
This table provides a summary of the fundamental electronic properties of this compound in comparison to tin(IV) oxide.
Design Considerations for Thin Film Transistors (TFTs)
The design and fabrication of thin-film transistors (TFTs) utilizing this compound as the active channel material involve several critical considerations to achieve optimal performance. These considerations span from the device architecture to the deposition and post-treatment processes of the thin films.
Device Structure: Tin oxide-based TFTs are typically fabricated in a bottom-gate, top-contact structure. mdpi.com This configuration involves depositing the gate electrode first, followed by the gate dielectric, the tin oxide semiconductor layer, and finally the source and drain contacts. mdpi.com Dual-gate structures, which incorporate both a top and bottom gate, have also been explored to enhance performance by providing better control over the channel's carrier concentration, leading to improved field-effect mobility and a reduced subthreshold swing. mdpi.com
Deposition Methods: A variety of techniques can be employed to deposit tin oxide thin films, each with its own advantages and challenges.
Thermal Evaporation: This vacuum-based method uses an SnO powder source to deposit an amorphous tin oxide active layer. It is a low-cost process applicable to large-sized devices. optica.org
Solution Processing: Techniques like spin-coating and inkjet printing offer the potential for low-cost, large-area fabrication on flexible substrates. unibo.itmdpi.comfujifilm.com Solution-processed TFTs, however, often require careful optimization of precursor solutions and annealing conditions to achieve high performance. researchgate.net
Spray Pyrolysis: This is a simple and cost-effective technique for producing tin oxide films, particularly for applications in sensors and photovoltaics. bohrium.comaimspress.com
Post-Deposition Treatments: Post-deposition annealing is a crucial step in optimizing the electrical characteristics of tin oxide TFTs. Annealing can improve the crystallinity of the film, reduce defects, and enhance carrier mobility. researchgate.net For instance, thermal annealing in a nitrogen atmosphere followed by oxygen plasma treatment has been used to achieve p-channel switching in amorphous tin oxide TFTs. optica.org Microwave-irradiation post-deposition annealing is another technique that has shown to drastically enhance the electrical characteristics of SnO₂ TFTs at low processing temperatures. researchgate.net
Channel Thickness and Dielectric Materials: The thickness of the tin oxide channel layer has a significant impact on the TFT's performance. For ultra-thin-body SnO₂ TFTs, electrical characteristics are drastically enhanced at a body thickness below 10 nm. researchgate.net The choice of the gate dielectric material is also critical. High-k dielectric materials are often used to reduce the operating voltage and improve the performance of the TFTs. bohrium.com
Table 2: Performance of a-SnOₓ TFTs
| Parameter | Value |
| Field-Effect Mobility (µ_FE) | ~100 cm²/Vs mdpi.com |
| ON/OFF Current Ratio (I_on/I_off) | ~10⁸ mdpi.com |
| Threshold Voltage (V_th) Shift (after 1h bias stress) | < 1 V mdpi.com |
This table presents the performance metrics of amorphous tin oxide (a-SnOₓ) thin-film transistors with a bottom-gate, top-contact structure. mdpi.com
Modulation of Magnetic Character through Doping and Surface Functionalization
While pristine this compound is not magnetic, its magnetic properties can be induced and modulated through doping with transition metals and by introducing defects like vacancies. This has led to research into tin oxide-based diluted magnetic semiconductors (DMS), which are materials that exhibit both semiconducting and ferromagnetic properties.
Doping with Transition Metals: The introduction of magnetic elements such as iron (Fe), cobalt (Co), nickel (Ni), and manganese (Mn) into the tin oxide lattice can induce room-temperature ferromagnetism. bohrium.comtandfonline.com This doping can be achieved through various synthesis methods, including spray pyrolysis and sol-gel techniques. bohrium.comtandfonline.com The magnetic properties of the doped tin oxide are influenced by the choice of the dopant and its concentration. For example, in (Ni-Mn) co-doped SnO₂ nanoparticles, lower concentrations of the dopants resulted in larger magnetization, while higher concentrations led to a decrease in ferromagnetism. tandfonline.com
The mechanism behind the induced magnetism is often attributed to the interaction between the dopant atoms and the surrounding tin and oxygen atoms. acs.org First-principles calculations have shown that substitutional doping of a monolayer of SnO with 3d transition metals (from V to Ni) can induce magnetism, with the exception of Ni. acs.org
The Role of Oxygen Vacancies: Oxygen vacancies play a crucial role in the magnetic properties of doped tin oxides. srce.hrresearchgate.net In some cases, the ferromagnetism in undoped SnO₂ films has been attributed to the presence of oxygen vacancies. bohrium.com In doped systems, these vacancies can mediate the long-range magnetic interactions between the diluted magnetic ions through mechanisms like double exchange interactions. srce.hrresearchgate.net The concentration of oxygen vacancies can be influenced by the preparation conditions of the material. srce.hr
Surface Functionalization: Theoretical studies suggest that the magnetic character of two-dimensional SnO can also be tuned through surface adsorption. arxiv.orgresearchgate.net This indicates that modifying the surface of the material, in addition to bulk doping, can be a viable strategy for engineering its magnetic properties for potential applications in spintronic devices. arxiv.orgresearchgate.net
Table 3: Magnetic Properties of Doped Tin Oxide
| Dopant | Host Material | Observed Magnetic Behavior | Key Findings |
| Cobalt (Co), Nickel (Ni) | SnO₂ | Room-temperature soft ferromagnetism bohrium.com | Enhanced ferromagnetism compared to undoped SnO₂. bohrium.com |
| Iron (Fe) | SnO₂ | Ferromagnetism utrgv.edu | Triggers magnetic properties, with a complex dependence on Fe content. utrgv.edu |
| Nickel (Ni), Manganese (Mn) | SnO₂ | Room-temperature ferromagnetism tandfonline.com | Magnetization is dependent on the dopant concentration. tandfonline.com |
This table summarizes the observed magnetic properties when tin oxide is doped with various transition metals.
Computational Modeling and Simulation in Tin Ii Oxide Research
First-Principles Calculations for Structural and Electronic Properties (e.g., DFT, GGA)
First-principles calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the structural and electronic properties of materials like tin(II) oxide from basic quantum mechanical principles. Within DFT, approximations such as the Generalized Gradient Approximation (GGA), often using the Perdew-Burke-Ernzerhof (PBE) functional, are commonly employed to describe the exchange-correlation energy.
Research has shown that while GGA can accurately predict structural parameters, it often underestimates the electronic band gap of semiconductors. researchgate.net For bulk SnO, calculations using the GGA-PBE functional yield an indirect band gap of approximately 0.6 eV. mdpi.com This underestimation is a known limitation of standard DFT functionals. researchgate.net To obtain more accurate electronic structures, more advanced methods like hybrid functionals (e.g., HSE06) are used. For instance, the HSE06 functional calculates a band gap of 0.77 eV for SnO, which shows excellent agreement with experimental findings. researchgate.net
The choice of functional also impacts the calculated lattice parameters. However, both GGA and more advanced functionals like HSE06 have demonstrated good agreement with experimental values for the tetragonal structure of SnO. acs.orgaip.org DFT calculations are crucial for understanding the nature of the valence band maximum (VBM) and conduction band minimum (CBM). In SnO, the VBM is formed by a combination of O 2p and Sn 5s orbitals, while the CBM is primarily composed of Sn 5p orbitals. mdpi.com This unique contribution of Sn 5s orbitals is a key factor in the p-type conductivity of SnO. mdpi.com
Calculated Properties of this compound Using First-Principles Methods
| Property | Computational Method | Calculated Value | Experimental Value | Reference |
|---|---|---|---|---|
| Band Gap | GGA-PBE | 0.6 eV (Indirect) | ~0.7 eV | mdpi.com |
| Band Gap | HSE06 | 0.77 eV | researchgate.net | |
| Lattice Parameter (a) | GGA+U | 4.689 Å | a=4.737 Å, c=3.185 Å | aip.org |
| Lattice Parameter (c) | GGA+U | 3.131 Å | aip.org |
Ab Initio Molecular Dynamics (AIMD) Simulations for Reaction Dynamics
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines molecular dynamics with first-principles electronic structure calculations. This method allows for the dynamic simulation of chemical processes, including reaction dynamics, by calculating the forces on atoms "on the fly" from quantum mechanics.
AIMD simulations have been employed to study the initial stages of oxidation on metal surfaces and the behavior of materials at finite temperatures. nih.govtandfonline.com For example, simulations on tin oxide systems can reveal mechanisms of surface reconstruction, diffusion of atoms, and the formation of defects. acs.org In the context of tin dioxide (SnO₂), AIMD has been used to investigate the interaction with water, revealing complex proton transfer mechanisms at the SnO₂/water interface. diva-portal.orgnih.gov These simulations track the dynamic breaking and forming of bonds, providing insights into reaction kinetics that are inaccessible to static calculations. diva-portal.org
For amorphous SnO (a-SnO), AIMD simulations using a liquid-quench approach have been used to model the structure. aip.org These simulations involve melting the crystalline structure at a high temperature and then rapidly cooling it to obtain an amorphous configuration, providing a realistic model for studying the properties of disordered systems. aip.org Such studies are crucial for understanding the structural evolution and stability of non-crystalline phases of tin oxide. aip.org AIMD can also be used to assess the thermal stability of surfaces by simulating the system at different temperatures and observing structural changes over time. aip.org
Theoretical Prediction of Surface Energies and Stabilities
The stability of different crystallographic surfaces plays a critical role in the morphology and catalytic activity of nanoparticles. Theoretical calculations based on DFT are widely used to predict the surface energies of various crystal facets, allowing for the construction of equilibrium crystal shapes via the Wulff construction. mdpi.com
For tin dioxide (SnO₂), extensive first-principles calculations have been performed to determine the relative stability of its low-index surfaces, such as (110), (101), (100), and (001). researchgate.netnih.gov These studies consistently show that the stoichiometric (110) surface is the most stable over a wide range of oxygen partial pressures and temperatures, followed by the (100) and (101) surfaces. researchgate.netcambridge.org The stability of these surfaces can be influenced by the surrounding environment (e.g., oxygen partial pressure), which can lead to reconstructions or changes in surface termination. researchgate.net
The calculated surface energy is a key parameter in these predictions. A lower surface energy indicates a more stable surface, which will be more predominantly expressed in the equilibrium crystal shape. aip.org
Calculated Surface Energies of Tin Dioxide (SnO₂) Facets
| Surface Facet | Calculated Surface Energy (J/m²) | Reference |
|---|---|---|
| (110) | 1.04 - 1.21 | cambridge.org |
| (100) | 1.29 | cambridge.org |
| (101) | 1.44 - 1.60 | cambridge.org |
Quantum Chemical Calculations for Reaction Mechanisms on Surfaces
Quantum chemical calculations are essential for elucidating the detailed mechanisms of chemical reactions occurring on material surfaces. These calculations can map out entire reaction pathways, identify transition states, and determine activation energy barriers, providing a molecular-level understanding of surface chemistry. acs.orgchemistry.or.jp
This approach has been successfully applied to understand the surface chemistry of tin oxide atomic layer deposition (ALD). acs.org For instance, the reaction mechanisms of precursors like tetrakis(dimethylamino)tin (B92812) (TDMASn) and water on a hydroxylated surface have been investigated using DFT. acs.orgresearchgate.net Such studies reveal the step-by-step process of precursor adsorption, ligand exchange, and surface passivation. Calculations have shown that the reaction of TDMASn with surface hydroxyl groups is energetically favorable. acs.org
Multiscale Computational Fluid Dynamics (CFD) Modeling for Synthesis Optimization
The synthesis of tin oxide often involves complex fluid dynamics, heat, and mass transport phenomena within a reactor. Multiscale Computational Fluid Dynamics (CFD) modeling is a powerful tool for simulating these processes to optimize synthesis conditions and reactor design. escholarship.orgmdpi.com CFD solves the fundamental equations of fluid flow (Navier-Stokes equations) coupled with equations for heat and species transport. mdpi.com
In the context of tin oxide synthesis via methods like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD), CFD simulations can predict temperature distribution, precursor concentration profiles, and gas flow patterns within the reactor. researchgate.netaip.org This information is crucial for ensuring uniform film deposition over large areas and for improving the efficiency of precursor use. researchgate.net
A multiscale approach often combines macroscopic CFD models with microscopic models that describe surface chemistry or particle formation. escholarship.orgescholarship.org For example, CFD can be coupled with population balance models (PBM) to simulate nanoparticle synthesis in a hydrothermal process, predicting the particle size distribution. mdpi.com Alternatively, it can be integrated with kinetic Monte Carlo (kMC) algorithms that describe the atomistic surface reactions during ALD. researchgate.net This integration allows for a comprehensive simulation framework that links reactor-scale transport phenomena to the atomic-scale growth of the material, enabling the optimization of the entire synthesis process from the ground up. researchgate.net
Future Research Directions and Emerging Paradigms in Tin Ii Oxide Materials Science
Development of Novel Synthesis Approaches for Precise Control over Architecture and Morphology
A primary focus of future research will be the development of innovative synthesis techniques that offer unprecedented control over the architecture and morphology of SnO nanostructures. While traditional methods like hydrothermal synthesis and spray pyrolysis have been instrumental, the next generation of synthesis will emphasize atomic-level precision. ripublication.comaaru.edu.jo
Key Research Thrusts:
Atomic Layer Deposition (ALD) and Molecular Beam Epitaxy (MBE): These techniques are being explored for the layer-by-layer growth of SnO thin films with precise thickness and uniformity, crucial for advanced electronic and optoelectronic devices.
Template-Assisted Synthesis: Utilizing nanoporous templates to guide the growth of SnO nanowires, nanotubes, and other complex three-dimensional architectures will enable the fabrication of high-surface-area structures for applications in sensing and catalysis.
Microwave-Assisted and Sonochemical Methods: These energy-efficient and rapid synthesis routes are being refined to produce SnO nanoparticles with narrow size distributions and specific crystal facets, which can significantly influence their catalytic and electronic properties. mdpi.com A study by Geng et al. demonstrated the synthesis of SnO2 quantum dots with an average size of 4–6 nm using a microwave-assisted method, highlighting the potential for shorter reaction times and higher yields compared to conventional techniques. mdpi.com
The ability to tailor the morphology of SnO, from zero-dimensional quantum dots to one-dimensional nanorods and two-dimensional nanosheets, is critical for optimizing its performance in various applications. researchgate.net
Advanced In Situ and Operando Characterization Techniques for Understanding Dynamic Processes
To unlock the full potential of SnO, a fundamental understanding of its dynamic behavior under operational conditions is essential. Future research will heavily rely on the application and development of advanced in situ and operando characterization techniques. nih.gov These methods allow for the real-time observation of structural, chemical, and electronic changes in SnO materials as they function within a device. mdpi.com
Emerging Characterization Tools and Their Applications:
In Situ Transmission Electron Microscopy (TEM): Enables the direct visualization of morphological changes, such as volume expansion and contraction in SnO-based battery anodes during lithiation and delithiation cycles. osti.govresearchgate.net
Operando X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD): Provide critical insights into the evolution of the local atomic structure and crystal phase of SnO during catalytic reactions or electrochemical cycling. nih.gov
In Situ X-ray Photoelectron Spectroscopy (XPS): Allows for the tracking of changes in the surface chemical states and oxidation states of tin, which are crucial for understanding gas sensing mechanisms and surface catalytic activity. mdpi.comacs.org
Scanning Probe Microscopy (SPM) Techniques: Techniques like atomic force microscopy (AFM) and scanning tunneling microscopy (STM) can reveal dynamic changes in surface topography and electronic properties at the nanoscale under reaction conditions. nih.govmdpi.com
By combining these powerful techniques, researchers can build a comprehensive picture of the structure-property-performance relationships in SnO materials, paving the way for more rational design strategies.
Rational Design Principles for Doped and Composite Tin(II) Oxide Heterostructures
The strategic doping of SnO and the creation of composite heterostructures are powerful approaches to tailor its electronic, optical, and catalytic properties. Future research will focus on moving beyond trial-and-error methods towards a more rational design approach, guided by computational modeling and a deep understanding of the underlying physical and chemical principles.
Key Design Strategies:
Doping with Metallic and Non-metallic Elements: Introducing dopants like antimony (Sb), niobium (Nb), fluorine (F), and nitrogen (N) can significantly enhance the electrical conductivity and optical transparency of SnO, making it a more effective transparent conducting oxide (TCO). rsc.org The synergistic effect of co-doping, such as with Nb and F, has been shown to improve optoelectronic properties beyond that of single-dopant systems. rsc.org
Formation of Heterojunctions: Creating interfaces between SnO and other materials, such as other metal oxides (e.g., ZnO, TiO2) or carbon-based nanostructures (e.g., graphene, carbon nanotubes), can promote charge separation, enhance light absorption, and improve stability in photocatalytic and energy storage applications. mdpi.comrsc.orgresearchgate.net
Computational Materials Science: Density functional theory (DFT) calculations and other computational tools will play an increasingly important role in predicting the effects of different dopants and heterostructure configurations on the electronic band structure, defect formation energies, and surface reactivity of SnO.
The following table summarizes the effects of various dopants on the properties of tin oxide:
| Dopant | Effect on Properties | Reference |
| Antimony (Sb) | Increases carrier density and electrical conductivity. | rsc.org |
| Niobium (Nb) & Fluorine (F) | Synergistically improves optoelectronic properties. | rsc.org |
| Nitrogen (N) | Acts as a low-cost and environmentally friendly dopant. | rsc.org |
| Aluminum (Al) | Can induce p-type conductivity. | rsc.org |
| Gallium (Ga) | A promising p-type dopant with less lattice deformation compared to Al and In. | rsc.org |
Fundamental Investigations into Complex Surface and Interfacial Reactivity
The performance of SnO in many applications, particularly in gas sensing and catalysis, is governed by reactions occurring at its surface and interfaces. A deeper, more fundamental understanding of these complex processes is a critical area for future research.
Areas of Focus:
Surface Hydroxyl Groups: The reactivity of surface hydroxyl (OH) groups on SnO is a key factor in surface modification and the anchoring of other molecules. acs.org Further studies are needed to precisely characterize these sites and their role in surface chemistry.
Oxygen Vacancies: The concentration and distribution of oxygen vacancies on the SnO surface significantly influence its electronic properties and its interaction with gas molecules. researchgate.net Understanding how to control the formation of these defects is crucial for optimizing sensor performance.
Dual Valency of Tin: The ability of tin to exist in both Sn(II) and Sn(IV) oxidation states is fundamental to the surface chemistry of tin oxide. researchgate.net Investigating the reversible transformation between these states under different chemical environments will provide insights into the mechanisms of catalysis and sensing. researchgate.net
Adsorption and Desorption Dynamics: Studying the adsorption and desorption kinetics of different gas molecules on the SnO surface, and how these processes are influenced by dopants, crystal facet, and surface defects, is essential for designing highly selective and sensitive gas sensors.
Integration of this compound in Multifunctional and Next-Generation Devices
Building on the advancements in synthesis, characterization, and fundamental understanding, the ultimate goal is to integrate SnO into a new generation of multifunctional and high-performance devices.
Emerging Device Applications:
Flexible and Transparent Electronics: The combination of optical transparency and tunable electrical conductivity makes SnO a promising material for flexible displays, smart windows, and transparent thin-film transistors. mdpi.com
Advanced Energy Storage: Rationally designed SnO-based nanocomposites and heterostructures are being explored as high-capacity anode materials for next-generation lithium-ion and sodium-ion batteries. rsc.orgmdpi.com
Multifunctional Sensors: Integrating SnO with other materials to create hybrid sensors capable of detecting multiple analytes or sensing different physical parameters (e.g., gas and light) simultaneously.
Plasmonic and Metasurface Devices: The tunable electronic properties of SnO are being leveraged in the design of reconfigurable metasurfaces and plasmonic devices for applications in optical communications and sensing. researchgate.net The integration of indium tin oxide (ITO), a related tin oxide material, into plasmonic structures allows for the electrical tuning of their optical response. researchgate.net
The continued exploration of these research directions will undoubtedly lead to new scientific discoveries and technological innovations, solidifying the position of this compound as a versatile and indispensable material in the 21st century.
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Conditions | Phase Purity | Crystallite Size |
|---|---|---|---|
| Hydrothermal | 180°C, 12h, pH 4 | High | 10–20 nm |
| Solid-state reaction | 500°C, Sn + SnO₂, N₂ atmosphere | Moderate | Micron-scale |
| Precipitation | SnCl₂ + NaOH, room temperature | Low | Amorphous |
Optimization requires iterative testing of parameters (e.g., time, precursor ratios) and characterization via XRD/Raman to confirm phase purity .
Basic: Which characterization techniques are most effective for analyzing SnO’s structural and electronic properties?
Methodological Answer:
- XRD: Identifies crystallographic phases; SnO exhibits a tetragonal lattice (P4/nmm space group). Use Rietveld refinement for quantitative phase analysis .
- XPS: Confirms oxidation state (Sn²⁺ binding energy: 486–487 eV for Sn 3d₅/₂) and detects surface oxidation .
- TEM/HRTEM: Resolves nanocrystalline morphology and lattice fringes (d-spacing ~0.27 nm for (110) planes) .
- UV-Vis spectroscopy: Bandgap estimation (~2.5–3.0 eV for SnO nanoparticles) via Tauc plot .
Basic: How can researchers assess the thermodynamic stability of SnO under varying environmental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Monitor mass loss (oxidation to SnO₂) under controlled O₂ flow. SnO decomposition typically initiates at ~300°C .
- Electrochemical Stability: Use cyclic voltammetry in aqueous electrolytes (pH 3–7) to track redox peaks (Sn²⁺ ↔ Sn⁴⁺) .
- Computational Modeling: Density Functional Theory (DFT) calculates formation energies and phase diagrams under different pressures/temperatures .
Advanced: What experimental approaches are suitable for studying electron transfer mechanisms in SnO-based catalysts?
Methodological Answer:
- In-situ FTIR/Raman Spectroscopy: Track intermediate species during catalytic reactions (e.g., CO oxidation) .
- Electrochemical Impedance Spectroscopy (EIS): Quantify charge transfer resistance and surface kinetics .
- Synchrotron XAS: Resolve local coordination changes (e.g., Sn-O bond lengths) during redox cycles .
Design experiments with controlled atmospheres and reference standards to minimize artifacts .
Advanced: How can doping strategies (e.g., transition metals) be systematically evaluated for modifying SnO’s electronic structure?
Methodological Answer:
Q. Table 2: Impact of Fe Doping on SnO (5 at.% Fe)
| Property | Undoped SnO | Fe-doped SnO |
|---|---|---|
| Bandgap (eV) | 2.7 | 2.3 |
| Carrier Density (cm⁻³) | 10¹⁷ | 10¹⁹ |
Advanced: What methodologies integrate computational modeling (e.g., DFT) with experimental data to predict SnO’s surface reactivity?
Methodological Answer:
- Hybrid DFT/Experimental Workflow:
Advanced: How should researchers address contradictions in reported bandgap values (2.5–eV) for SnO?
Methodological Answer:
- Source Analysis: Compare synthesis conditions (e.g., nanocrystalline vs. bulk) and characterization techniques (UV-Vis vs. ellipsometry) .
- Standardized Protocols: Use identical measurement settings (e.g., excitation wavelength for PL spectroscopy) across studies .
- Meta-analysis: Perform statistical aggregation of literature data to identify outliers .
Basic: How to formulate a hypothesis-driven research question on SnO’s defect chemistry?
Methodological Answer:
- Template: “How do oxygen vacancies influence the electrical conductivity of SnO thin films?”
- Criteria: Ensure the question is specific, requires multi-method validation (e.g., PL, EPR), and contributes to unresolved literature gaps .
Advanced: What methods validate hypotheses about SnO’s role in heterostructured photocatalysts?
Methodological Answer:
- Controlled Experiments: Compare photocatalytic H₂ evolution rates for SnO/TiO₂ vs. pure TiO₂ .
- Time-Resolved Photoluminescence (TRPL): Measure charge carrier lifetimes to confirm interfacial electron transfer .
- Selective Poisoning Tests: Introduce scavengers (e.g., AgNO₃ for electrons) to isolate SnO’s contribution .
Advanced: What strategies mitigate challenges in synthesizing phase-pure SnO nanoparticles for optoelectronic applications?
Methodological Answer:
- Surface Passivation: Use capping agents (e.g., oleic acid) to prevent oxidation during synthesis .
- In-situ Monitoring: Employ XRD or Raman spectroscopy during synthesis to detect phase transitions .
- Post-synthesis Annealing: Optimize temperature/duration to enhance crystallinity without inducing oxidation .
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